Nsp-dmae-nhs
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O9S/c1-18-16-20(29(35)41-32-25(33)12-13-26(32)34)17-19(2)28(18)40-30(36)27-21-8-3-5-10-23(21)31(14-7-15-42(37,38)39)24-11-6-4-9-22(24)27/h3-6,8-11,16-17H,7,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYSIOJYGRABGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)ON5C(=O)CCC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to NSP-DMAE-NHS Chemiluminescence for Researchers and Drug Development Professionals
An Overview of a Powerful Chemiluminescent Labeling Reagent
NSP-DMAE-NHS is a highly efficient acridinium (B8443388) ester-based chemiluminescent reagent widely employed in the fields of biomedical research and drug development for the sensitive detection of biomolecules. Its robust performance, characterized by a high quantum yield and rapid light emission, makes it an ideal choice for a variety of applications, including immunoassays, nucleic acid hybridization assays, and receptor binding studies. This guide provides a comprehensive overview of the core principles, experimental protocols, and performance characteristics of this compound.
Core Principles of this compound Chemiluminescence
This compound (N-succinimidyl-9-(2',6'-dimethyl-4'-phenoxycarbonyl)phenyl-10-sulfopropylacridinium-9-carboxylate) is an acridinium ester derivative featuring an N-hydroxysuccinimide (NHS) ester group. This functional group facilitates the covalent labeling of primary and secondary amines present in biomolecules such as proteins and nucleic acids.
The chemiluminescent reaction is triggered by the addition of an alkaline hydrogen peroxide solution. This initiates a cascade of chemical events culminating in the emission of light. A key feature of the acridinium ester chemiluminescence mechanism is the departure of the non-luminescent DMAE-NHS leaving group prior to the light-emitting step. This ensures that the structure of the leaving group does not quench the luminescence, thereby preserving a high quantum yield.[1] The reaction proceeds through an unstable dioxetanone intermediate, which decomposes to an electronically excited N-methylacridone. As the excited N-methylacridone returns to its ground state, it releases a photon of light with a maximum emission wavelength of 430 nm.[1]
Performance Characteristics
This compound offers several advantages over other chemiluminescent systems, such as those based on luminol. The chemiluminescence efficiency of acridinium esters is reported to be five times or more than that of luminol.[1][2] The light emission is rapid, with the maximum intensity reached within 0.4 seconds of initiation and a half-life of approximately 0.9 seconds.[1] This "flash" type of luminescence is particularly advantageous for automated, high-throughput screening applications.
| Parameter | Value/Characteristic | Source(s) |
| Chemiluminescence Mechanism | Direct, non-enzymatic | |
| Maximum Emission Wavelength | 430 nm | |
| Signal Kinetics | Flash-type, max intensity at ~0.4s, half-life of ~0.9s | |
| Relative Quantum Yield | ≥ 5 times that of luminol-based systems | |
| Detection Limit (Example) | Approx. 8 x 10⁻¹⁹ mol (labeled antibody) | |
| Detection Limit (Example) | < 1.2 ng/dL (aldosterone immunoassay) | |
| Purity (Typical) | ≥ 98% (HPLC) | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in labeling and detection assays. Below are generalized protocols for the labeling of antibodies and nucleic acid probes.
Antibody Labeling with this compound
This protocol outlines the steps for the covalent conjugation of this compound to an antibody.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.0-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris or glycine (B1666218) buffers), it must be dialyzed against PBS (pH 7.2-7.4).
-
pH Adjustment: Adjust the pH of the antibody solution to 8.0-9.0 using the Reaction Buffer.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add the this compound stock solution to the antibody solution. A common starting molar ratio is 10:1 (this compound:antibody). The optimal ratio may need to be determined empirically (e.g., trying 5:1, 15:1, and 20:1).
-
Incubation: Gently mix the reaction mixture and incubate for 30-60 minutes at room temperature, protected from light.
-
Purification: Separate the labeled antibody from unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).
-
Storage: Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage.
Nucleic Acid Probe Labeling with this compound
This protocol describes the labeling of an amino-modified oligonucleotide with this compound.
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
HEPES buffer (1 M, pH 8.0)
-
HPLC system for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water.
-
This compound Stock Solution: Prepare a 25 mM solution of this compound in anhydrous DMSO immediately before use.
-
Labeling Reaction: In a microcentrifuge tube, combine the amino-modified oligonucleotide and the this compound stock solution in 1 M HEPES buffer (pH 8.0). A typical molar ratio of nucleic acid to this compound is 1:5.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Purification: Purify the labeled nucleic acid probe using reverse-phase HPLC to remove unreacted this compound and unlabeled oligonucleotides.
-
Quantification and Storage: Determine the concentration of the labeled probe and store it at -20°C or below.
Visualizing the Processes
To further elucidate the underlying mechanisms and workflows, the following diagrams are provided.
Applications in Drug Development and Research
The high sensitivity and versatility of this compound make it a valuable tool in various stages of drug development and biomedical research:
-
High-Throughput Screening (HTS): The rapid and intense light signal is well-suited for HTS of compound libraries to identify potential drug candidates that modulate protein-protein interactions or enzyme activity.
-
Immunoassays: Development of sensitive and specific immunoassays (e.g., ELISA, CLIA) for the quantification of biomarkers, therapeutic proteins, and anti-drug antibodies in biological matrices.
-
Nucleic Acid Detection: Creation of highly sensitive probes for the detection of specific DNA or RNA sequences in applications such as infectious disease diagnostics and gene expression analysis.
-
Receptor-Ligand Binding Assays: Labeling of ligands to study their interaction with receptors, enabling the characterization of binding affinity and kinetics.
Conclusion
This compound is a powerful chemiluminescent labeling reagent that offers high sensitivity, a rapid signal, and a straightforward reaction mechanism. Its favorable characteristics have led to its widespread adoption in a range of bioanalytical techniques critical to both fundamental research and the development of new therapeutics. By understanding the core principles and optimizing the experimental protocols, researchers can fully leverage the capabilities of this compound to achieve their detection and quantification goals.
References
NSP-DMAE-NHS: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of NSP-DMAE-NHS, a key reagent in modern chemiluminescence-based assays. This document details its physicochemical characteristics, provides established experimental protocols for its use in labeling biomolecules, and illustrates the underlying chemical processes.
Core Properties of this compound
This compound, with the IUPAC name 3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate, is a highly sensitive chemiluminescent label.[1] Its structure incorporates an acridinium (B8443388) ester core, responsible for light emission, an N-hydroxysuccinimide (NHS) ester group for covalent attachment to primary amines, and an N-sulfopropyl (NSP) group that enhances its hydrophilicity.[2][3]
The chemiluminescent reaction is triggered by hydrogen peroxide in an alkaline solution, leading to the emission of light at a wavelength of approximately 430 nm.[4] This reaction mechanism does not require enzymatic catalysts, which simplifies assay design and can lead to lower background signals compared to other chemiluminescent systems.[4]
Below is a summary of the key quantitative properties of this compound compiled from various sources.
| Property | Value | Reference(s) |
| CAS Number | 194357-64-7 | |
| Molecular Formula | C₃₀H₂₆N₂O₉S | |
| Molecular Weight | 590.60 g/mol | |
| Appearance | Yellow solid or powder | |
| Purity | ≥96% or ≥98% (HPLC) | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | -20°C, sealed, away from moisture and light | |
| Chemiluminescence λmax | ~430 nm |
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general procedure for covalently labeling proteins with this compound. Optimization may be required depending on the specific protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration, dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein typically ranges from 5:1 to 20:1. This should be optimized for the specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts by gel filtration, dialysis, or another suitable chromatographic method.
-
Nucleic Acid Labeling with this compound
This protocol describes the labeling of amino-modified nucleic acids.
Materials:
-
Amino-modified DNA or RNA
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M HEPES or sodium bicarbonate buffer, pH 8.0
-
HPLC system for purification
Procedure:
-
Nucleic Acid Preparation:
-
Dissolve the amino-modified nucleic acid in the reaction buffer.
-
-
This compound Stock Solution Preparation:
-
Prepare a 25 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the nucleic acid solution to achieve a molar ratio of approximately 5:1 (this compound:nucleic acid).
-
Incubate the reaction at 37°C for 1 hour.
-
-
Purification:
-
Purify the labeled nucleic acid using reverse-phase HPLC to separate the labeled product from unreacted starting materials.
-
Chemiluminescence Detection
This is a general protocol for inducing and measuring the chemiluminescent signal from an this compound labeled biomolecule.
Materials:
-
This compound labeled biomolecule
-
Trigger Solution A: 0.1 N Nitric Acid with 0.5% Hydrogen Peroxide
-
Trigger Solution B: 0.25 N Sodium Hydroxide
-
Luminometer
Procedure:
-
Sample Preparation:
-
Prepare a dilution series of the this compound labeled biomolecule in an appropriate assay buffer.
-
-
Signal Initiation:
-
In the luminometer, inject Trigger Solution A followed by Trigger Solution B into the sample. The reaction is rapid, producing a flash of light.
-
-
Measurement:
-
Measure the light output (in Relative Light Units, RLU) immediately after the injection of the trigger solutions. The peak light emission occurs within seconds.
-
Visualizing Workflows and Mechanisms
To better illustrate the processes involved with this compound, the following diagrams have been generated using Graphviz.
References
- 1. This compound | C30H26N2O9S | CID 20608334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn0.scrvt.com [cdn0.scrvt.com]
- 3. Directly Sale Acridine Ester this compound 194357-64-7 From The Manufacturer Sensitive Reaction - Acridine Ester this compound, Directly Sale Acridine Ester this compound | Made-in-China.com [m.made-in-china.com]
- 4. N-Me-DMAE, NHS ester | AAT Bioquest [aatbio.com]
The Core Mechanism of Light Emission from NSP-DMAE-NHS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemiluminescent properties of NSP-DMAE-NHS (2',6'-Dimethylcarbonylphenyl-10-sulfopropylacridinium-9-carboxylate 4'-NHS Ester), a widely utilized label in sensitive detection assays. We will delve into the fundamental mechanism of its light emission, present key quantitative data, and provide detailed experimental protocols for its application.
Introduction to Acridinium (B8443388) Esters
Acridinium esters, such as this compound, are a class of chemical compounds renowned for their high quantum yield and utility as chemiluminescent labels.[1][2] They are integral to a variety of in vitro diagnostic (IVD) assays, including immunoassays and nucleic acid probe-based detection.[1][3] The key advantages of acridinium esters include their high sensitivity, rapid light emission, and excellent signal-to-noise ratios, as they do not require catalysts or enhancers for the light-emitting reaction.[4] The this compound variant incorporates an N-sulfopropyl group to enhance hydrophilicity and an N-hydroxysuccinimide (NHS) ester for efficient covalent labeling of biomolecules.
The Chemical Mechanism of Light Emission
The chemiluminescence of this compound is a multi-step process that culminates in the emission of a photon. The entire process is completed within seconds.
Step 1: Covalent Labeling
The this compound molecule is designed for the straightforward labeling of proteins, peptides, and nucleic acids. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amino groups (-NH2) present on these biomolecules under alkaline conditions, forming a stable amide bond.
Step 2: Triggering the Chemiluminescent Reaction
The light-emitting reaction is initiated by the introduction of an alkaline hydrogen peroxide (H₂O₂) solution. This triggers a chemical cascade that leads to the generation of light.
Step 3: Formation of a Dioxetanone Intermediate
In the alkaline environment, hydrogen peroxide ions attack the acridinium ring of the this compound conjugate. This reaction leads to the formation of a highly unstable four-membered ring intermediate called a dioxetanone.
Step 4: Decomposition and Photon Emission
The unstable dioxetanone intermediate rapidly decomposes, breaking down into carbon dioxide (CO₂) and an electronically excited N-methylacridone derivative. As the excited N-methylacridone returns to its stable ground state, it releases the excess energy in the form of a photon of light. The maximum wavelength of the emitted light is approximately 430 nm.
Quantitative Data
The following table summarizes the key quantitative parameters associated with this compound and its chemiluminescent reaction.
| Parameter | Value/Description | References |
| Chemical Formula | C₃₀H₂₆N₂O₉S | |
| Molecular Weight | 590.6 g/mol | |
| Appearance | Yellow solid or powder | |
| Purity | ≥98% | |
| Maximum Emission Wavelength | ~430 nm | |
| Storage Conditions | Room temperature, protected from light and moisture. For long-term storage, -20°C or -80°C is recommended. | |
| Solubility | Good water solubility due to the N-sulfopropyl group. | |
| Quantum Yield | High, with this compound exhibiting approximately 50% better quantum yield than the original DMAE acridinium ester. |
Experimental Protocols
General Protocol for Labeling Proteins with this compound
This protocol provides a general guideline for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (dissolved in 1X PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate solution or 1 M pH 9.0 Phosphate (B84403) Buffer
-
Desalting column (e.g., Sephadex G-25)
-
Labeling Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0-9.0)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (like Tris or glycine) or ammonium (B1175870) salts by dialysis against 1X PBS. The recommended protein concentration is 2-10 mg/mL.
-
pH Adjustment: If the pH of the protein solution is below 8.0, adjust it to a range of 8.0-9.0 using the 1 M sodium bicarbonate solution or phosphate buffer.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution. A starting molar ratio of 10:1 (this compound:protein) is recommended. Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
General Protocol for a Chemiluminescence Immunoassay
This protocol outlines the general steps for a sandwich immunoassay using an this compound labeled detection antibody.
Materials:
-
Microplate coated with capture antibody
-
Sample containing the antigen of interest
-
This compound labeled detection antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Trigger Solution A: 0.1 M Nitric Acid with 0.5% Hydrogen Peroxide
-
Trigger Solution B: 0.25 M Sodium Hydroxide
-
Luminometer
Procedure:
-
Antigen Capture: Add the sample to the capture antibody-coated microplate wells and incubate for 1-2 hours at room temperature to allow the antigen to bind.
-
Washing: Wash the wells multiple times with Wash Buffer to remove unbound components.
-
Detection Antibody Incubation: Add the this compound labeled detection antibody (diluted in Assay Buffer) to the wells and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove the unbound labeled antibody.
-
Chemiluminescence Measurement: Place the microplate in a luminometer. Program the instrument to inject Trigger Solution A followed immediately by Trigger Solution B into each well and measure the light output (Relative Light Units - RLU). The light emission is rapid and typically measured within 2 seconds.
Visualizations
Caption: The chemical pathway of this compound chemiluminescence.
Caption: A typical experimental workflow for a sandwich immunoassay.
References
- 1. The New Luminescence Code: How Acridinium Esters Revolutionize IVD Testing - Shenzhen Sekbio Co.,Ltd. [sekbio.com]
- 2. cdn0.scrvt.com [cdn0.scrvt.com]
- 3. Method of this compound labeled nucleic acids [yacooscience.com]
- 4. Acridine Ester Chemiluminescent Reagent this compound NSP-SA-NHS ME-DMAE-NHS [vacutaineradditives.com]
An In-depth Technical Guide to Nsp-dmae-nhs Based Assays
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Nsp-dmae-nhs in Chemiluminescent Assays
This compound, an acridinium (B8443388) ester, is a paramount chemiluminescent label extensively utilized in the development of highly sensitive immunoassays and nucleic acid hybridization assays.[1] Its application is central to advancements in clinical diagnostics and various research fields. The fundamental principle of this compound-based assays lies in its unique chemical structure, which facilitates a two-stage process: the covalent labeling of biomolecules and a subsequent light-emitting reaction.
The this compound molecule comprises three key functional components:
-
N-hydroxysuccinimide (NHS) ester: This highly reactive group enables the straightforward and efficient covalent attachment of the acridinium ester to primary amine groups (-NH2) present on biomolecules such as proteins (at the N-terminus and lysine (B10760008) residues) and amine-modified nucleic acids.[2] This reaction forms a stable amide bond, ensuring the label is securely conjugated to the target molecule.
-
Acridinium Ester Core: This is the chemiluminescent engine of the molecule. Upon exposure to an alkaline hydrogen peroxide solution, the acridinium ester undergoes a rapid oxidation reaction. This process involves the formation of an unstable dioxetanone intermediate, which then decomposes to an electronically excited N-methylacridone. As the excited N-methylacridone returns to its ground state, it releases energy in the form of a light flash, typically with a maximum emission wavelength of approximately 430 nm.[1]
-
N-sulfopropyl (NSP) and Dimethylphenyl (DMAE) groups: The N-sulfopropyl group enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological assays.[3] The dimethylphenyl ester portion of the molecule contributes to the stability of the compound.
The primary advantages of the this compound system over other chemiluminescent methods, such as those based on luminol, include a higher quantum yield, faster light emission kinetics (flash-type), and a simpler reaction mechanism that does not require enzymatic enhancers.[1] These characteristics contribute to superior signal-to-noise ratios and enhanced sensitivity in a variety of assay formats.
Quantitative Performance Data
The selection of a chemiluminescent label is critical for achieving desired assay performance. The following tables summarize key quantitative data related to this compound and its comparison with other systems.
| Parameter | This compound | Luminol (enzyme-mediated) | Reference |
| Light Emission Type | Flash | Glow | |
| Time to Peak Emission | ~0.4 seconds | Minutes | |
| Signal Half-life | ~0.9 seconds | Minutes to hours | |
| Quantum Yield | High (reportedly up to 5 times or more than luminol) | Lower | |
| Catalyst/Enhancer Required | No | Yes (e.g., horseradish peroxidase) |
| Assay Parameter | This compound based CLIA | Luminol-based ELISA | Reference |
| Sensitivity | High (detection limits in the picomolar to attomolar range) | Moderate to High | |
| Signal-to-Noise Ratio | High | Moderate | |
| Assay Speed | Fast (typically < 30 minutes) | Slower (typically several hours) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound based assays. Below are protocols for the labeling of proteins and nucleic acids.
Protocol 1: Labeling of Proteins (e.g., Antibodies)
This protocol outlines the general steps for conjugating this compound to a protein. Optimization may be required for specific proteins.
Materials:
-
This compound
-
Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh.
-
Protein Preparation: Adjust the concentration of the protein to 2-5 mg/mL in the labeling buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Labeling Reaction: Add the this compound stock solution to the protein solution at a molar ratio of approximately 10:1 (this compound:protein). This ratio may need to be optimized.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.
-
Quenching: Add the quenching solution to the reaction mixture to stop the labeling reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted this compound and quenching reagents using a desalting column (e.g., Sephadex G-25) equilibrated with the storage buffer.
-
Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the acridinium ester (at 370 nm). Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Labeling of Amine-Modified Nucleic Acids
This protocol provides a general procedure for labeling amine-modified oligonucleotides.
Materials:
-
This compound
-
Amine-modified oligonucleotide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Nuclease-free water
-
Purification system (e.g., HPLC or gel filtration)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer to a suitable concentration (e.g., 100 µM).
-
Labeling Reaction: Add the this compound stock solution to the oligonucleotide solution at a molar excess (e.g., 20-fold).
-
Incubation: Mix the reaction and incubate for 2-4 hours at room temperature in the dark.
-
Purification: Purify the labeled oligonucleotide from unreacted this compound using a suitable method such as reverse-phase HPLC or gel filtration.
-
Quantification and Storage: Determine the concentration of the labeled oligonucleotide using UV-Vis spectrophotometry. Store the labeled oligonucleotide at -20°C.
Mandatory Visualizations
Signaling and Reaction Pathways
The following diagrams illustrate the key chemical reactions and workflows in this compound based assays.
Caption: The chemiluminescent reaction pathway of this compound.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Logical relationship in a sandwich immunoassay using this compound.
References
Nsp-dmae-nhs (CAS 194357-64-7): A Comprehensive Technical Guide for Advanced Chemiluminescent Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nsp-dmae-nhs (CAS 194357-64-7), a highly sensitive acridinium (B8443388) ester used as a chemiluminescent labeling reagent. This document consolidates key chemical and physical properties, details its primary applications in biomedical research and diagnostics, and outlines a general protocol for its use in labeling biomolecules.
Core Chemical and Physical Properties
This compound, also known by its systematic IUPAC name 3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate, is a yellow powder.[1] It is a hydrophilic chemiluminescent acridinium ester containing an N-sulfopropyl group, which enhances its water solubility.[2][3][4] The presence of the N-hydroxysuccinimide (NHS) ester group allows for its efficient covalent conjugation to primary and secondary amines on biomolecules such as proteins, antibodies, and nucleic acids.
| Property | Value | Source(s) |
| CAS Number | 194357-64-7 | |
| Molecular Formula | C₃₀H₂₆N₂O₉S | |
| Molecular Weight | 590.60 g/mol | |
| Appearance | Yellow powder or solid | |
| Purity | ≥96%, ≥97%, ≥98% (as reported by various suppliers) | |
| Solubility | Soluble in DMSO and DMF | |
| Storage | Store at -20°C, sealed away from moisture and light. Can also be stored at 0-8°C. | |
| IUPAC Name | 3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate | |
| InChI Key | AAYSIOJYGRABGS-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=--INVALID-LINK--CCCS(=O)(=O)[O-])C)C(=O)ON5C(=O)CCC5=O |
Mechanism of Chemiluminescence
The chemiluminescent properties of this compound are triggered by an oxidative reaction in the presence of hydrogen peroxide under alkaline conditions. This reaction leads to the formation of an electronically excited N-methylacridone, which upon relaxation to its ground state, emits a flash of light. A key feature of this process is the separation of the non-luminescent parts of the molecule from the acridinium core before the light-emitting step, ensuring that the luminescence efficiency is not significantly affected by the conjugated biomolecule. The maximum absorption wavelength is 430 nm.
Applications in Research and Diagnostics
This compound is a versatile tool with broad applications in various scientific fields due to its high sensitivity and favorable reaction kinetics.
-
Immunoassays: It is extensively used as a label for antibodies and antigens in chemiluminescent immunoassays (CLIAs). These assays are employed for the sensitive detection of a wide range of analytes, from proteins and hormones to microbial antigens. Its use is noted in automated immunochemistry analyzers, such as the Siemens ADVIA Centaur systems.
-
Nucleic Acid Detection: this compound can be used to label DNA probes for hybridization assays. This allows for the sensitive detection of specific DNA or RNA sequences, which is critical in molecular diagnostics and genetic research.
-
Protein and Peptide Modification: The NHS ester functionality enables the covalent modification of proteins and peptides. Such modifications can be used to introduce a chemiluminescent tag for tracking and quantification.
-
Drug Delivery Systems: By modifying drug molecules, this compound can be utilized in the design of targeted drug delivery systems to enhance therapeutic efficacy and reduce side effects.
-
Surface Functionalization: This reagent can be used to functionalize the surface of biomaterials, for instance, to promote cell adhesion and growth.
Experimental Protocol: General Procedure for Labeling Proteins
The following is a generalized protocol for the covalent labeling of proteins with this compound. Optimal conditions, including the molar ratio of the reagent to the protein, buffer pH, and reaction time, should be determined empirically for each specific application.
Materials:
-
This compound
-
Protein to be labeled in a suitable buffer (e.g., phosphate (B84403), borate, or carbonate buffer, pH 7.5-8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a calculated amount of the this compound solution to the protein solution. The molar ratio of this compound to protein can range from 5:1 to 20:1. Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
Quench Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted this compound and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the acridinium ester (at 370 nm or 430 nm).
Safety Information
This compound is classified with the GHS07 pictogram and a "Warning" signal word. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinsing cautiously with water for several minutes (P305+351+338). If on skin, wash with plenty of soap and water (P302+352). For industrial use only.
This technical guide provides a summary of the available information on this compound (CAS 194357-64-7) for research and development purposes. For specific applications, further optimization of protocols is recommended. Always refer to the safety data sheet (SDS) before handling this chemical.
References
- 1. Solid this compound Powder / CAS NO194357-64-7 Medical Laboratory Reagents [vacutaineradditives.com]
- 2. 2',6'-DiMethylcarbonylphenyl-10-sulfopropylacridiniuM-9-carboxylate 4'-NHS Ester | 194357-64-7 [chemicalbook.com]
- 3. Cas 194357-64-7,this compound | lookchem [lookchem.com]
- 4. High Sensitivity this compound Direct Deal Has Fast Speed, Simple Equipment - High Sensitivity this compound and High Purity this compound Powder [deshengbio.en.made-in-china.com]
An In-Depth Technical Guide to Acridinium Ester Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of acridinium (B8443388) ester chemiluminescence, a cornerstone technology in modern high-sensitivity immunoassays and other analytical applications. This document details the core principles of the technology, from the underlying chemical mechanisms to practical experimental protocols. Quantitative data is presented in a clear, tabular format to facilitate comparison, and key processes are visualized through detailed diagrams to enhance understanding.
Core Principles of Acridinium Ester Chemiluminescence
Acridinium esters are a class of chemical compounds that exhibit chemiluminescence, the emission of light as a result of a chemical reaction.[1] This property makes them highly valuable as labels in a variety of bioanalytical assays, particularly immunoassays, where their high quantum yield and rapid light emission kinetics contribute to exceptional sensitivity and low background noise.[2][3]
The fundamental principle of acridinium ester chemiluminescence involves the oxidation of the acridinium moiety in an alkaline environment, typically triggered by hydrogen peroxide.[4][5] This reaction proceeds through a high-energy dioxetanone intermediate, which upon decomposition, releases energy in the form of a photon, resulting in a characteristic "flash" of light. The wavelength of the emitted light is typically around 430 nm.
The structure of the acridinium ester molecule, particularly the substituents on the acridinium ring and the phenyl ester group, significantly influences its chemiluminescent properties, including quantum yield, light emission kinetics ("flash" vs. "glow"), and stability.
The Chemiluminescence Reaction Pathway
The chemiluminescent reaction of acridinium esters is a multi-step process initiated by a change in pH and the presence of an oxidizing agent. The key steps are outlined below:
-
Nucleophilic Attack: In an alkaline solution, the hydroperoxide anion (HOO⁻), formed from hydrogen peroxide, acts as a nucleophile and attacks the electron-deficient carbon atom at the 9-position of the acridinium ring.
-
Formation of a Peroxyhemiacetal Intermediate: This initial reaction forms an unstable peroxyhemiacetal intermediate.
-
Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization to form a highly strained, four-membered dioxetanone ring.
-
Decomposition and Light Emission: The unstable dioxetanone intermediate rapidly decomposes, releasing carbon dioxide and forming an electronically excited N-methylacridone. As the excited N-methylacridone returns to its ground state, it emits a photon of light.
Caption: The reaction pathway of acridinium ester chemiluminescence.
Quantitative Data on Acridinium Ester Performance
The performance of acridinium esters in analytical applications is dictated by several key quantitative parameters. The following tables summarize important data for various acridinium ester derivatives.
Table 1: Quantum Yields of Selected Acridinium Ester Derivatives
The quantum yield (ΦCL) is a measure of the efficiency of the chemiluminescent reaction, representing the fraction of reacting molecules that produce a photon.
| Acridinium Ester Derivative | Substituents | Relative Quantum Yield | Reference |
| Standard Acridinium Ester | Unsubstituted | 1.0 | |
| NSP-DMAE-HEG | Hexa(ethylene)glycol linker | ~1.5 | |
| NSP-2,7-(OMHEG)₂-DMAE | Methoxy and tri(ethylene)glycol groups | ~2.5 | |
| 4-Chlorophenyl Ester | 4-Chloro on phenyl group | High | |
| 2,7-Dimethoxy Acridinium Ester | 2,7-Dimethoxy on acridinium ring | Increased |
Note: Relative quantum yields are often compared to a standard acridinium ester.
Table 2: Kinetic Parameters of Acridinium Ester Decomposition
The stability of acridinium esters is crucial for their use in assays. The following kinetic parameters describe the decomposition of phenyl acridinium-9-carboxylate.
| Reaction | Rate Equation | Rate Constant |
| Pseudobase Formation | rate = k'₁[AE] + k''₁[AE][OH⁻]⁰·⁵ | k'₁ = 0.020 ± 0.006 s⁻¹k''₁ = 2.1 ± 0.8 (L/mol)⁻⁰·⁵ s⁻¹ |
| Irreversible Decomposition of Pseudobase | rate = k'₂[AE][OH⁻] | k'₂ = 20.1 ± 3.8 (L/mol·s) |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving acridinium esters: antibody labeling and a sandwich immunoassay.
Protocol for Covalent Labeling of Antibodies with Acridinium Ester-NHS
This protocol describes the labeling of an antibody with an N-hydroxysuccinimide (NHS) ester derivative of an acridinium ester.
Materials:
-
Antibody (1-5 mg/mL in a suitable buffer, e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Acridinium Ester-NHS (e.g., DMAE-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5-9.5)
-
Quenching Solution (e.g., 10 mg/mL Lysine or 1 M Glycine)
-
Purification Column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., 0.1 M PBS, pH 6.3, containing 0.1% BSA and 0.05% Sodium Azide)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the labeling buffer.
-
Acridinium Ester Stock Solution: Immediately before use, dissolve the Acridinium Ester-NHS in anhydrous DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction: Add a 10- to 80-fold molar excess of the dissolved acridinium ester to the antibody solution. Incubate the reaction mixture for 30 minutes to 1 hour at room temperature (or 37°C) with gentle stirring, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration that is in large excess to the initial amount of acridinium ester. Incubate for 10-15 minutes at room temperature.
-
Purification: Separate the labeled antibody from unreacted acridinium ester and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the elution buffer.
-
Characterization and Storage: Collect the protein-containing fractions. Determine the protein concentration (e.g., by absorbance at 280 nm) and the labeling efficiency. Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol for a Sandwich Chemiluminescent Immunoassay (CLIA)
This protocol outlines a typical sandwich immunoassay format for the detection of an antigen using an acridinium ester-labeled detection antibody.
Materials:
-
Microplate or magnetic beads coated with a capture antibody
-
Sample or standards containing the analyte
-
Acridinium ester-labeled detection antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Trigger Solution A (e.g., 0.1 M HNO₃ and 0.5% H₂O₂)
-
Trigger Solution B (e.g., 0.25 M NaOH)
-
Luminometer
Procedure:
-
Antigen Capture: Add 100 µL of the sample or standard to each well of the microplate coated with the capture antibody. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the contents of the wells and wash three times with Wash Buffer.
-
Detection Antibody Binding: Add 100 µL of the acridinium ester-labeled detection antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at 37°C.
-
Final Washing: Aspirate the detection antibody solution and wash the wells five times with Wash Buffer to remove any unbound labeled antibody.
-
Chemiluminescence Measurement: Place the microplate in a luminometer. Inject Trigger Solution A followed immediately by Trigger Solution B into each well. Measure the light emission in Relative Light Units (RLU) for 1-5 seconds.
-
Data Analysis: Construct a standard curve by plotting the RLU values of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their RLU values on the standard curve.
Visualizing Key Concepts in Acridinium Ester Technology
Experimental Workflow for a Sandwich CLIA
The following diagram illustrates the sequential steps of a typical sandwich chemiluminescent immunoassay.
Caption: A typical workflow for a sandwich chemiluminescent immunoassay.
Structure-Activity Relationships of Acridinium Esters
The chemical structure of an acridinium ester has a profound impact on its performance characteristics. This diagram illustrates the key relationships between structural modifications and functional outcomes.
Caption: Structure-activity relationships of acridinium esters.
Conclusion
Acridinium ester chemiluminescence technology offers a powerful and versatile platform for the development of highly sensitive and rapid analytical assays. A thorough understanding of the underlying chemical principles, coupled with optimized experimental protocols, is essential for harnessing the full potential of this technology. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement or advance their use of acridinium ester-based detection methods. As research continues, the development of novel acridinium ester derivatives with enhanced properties promises to further expand the capabilities and applications of this important analytical tool.
References
- 1. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN114778816A - Acridinium ester labeling compound and preparation method thereof - Google Patents [patents.google.com]
Nsp-dmae-nhs: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of Nsp-dmae-nhs (2',6'-Dimethylcarbonylphenyl-10-sulfopropylacridinium-9-carboxylate 4'-NHS Ester), a widely utilized acridinium (B8443388) ester for chemiluminescence-based detection in research and clinical diagnostics. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for critical data and experimental procedures.
Core Properties of this compound
This compound is a chemiluminescent labeling reagent that covalently conjugates to primary amines on proteins, peptides, and other biomolecules via its N-Hydroxysuccinimide (NHS) ester functional group. The resulting labeled molecules emit light upon reaction with hydrogen peroxide under alkaline conditions, enabling highly sensitive detection in immunoassays and other applications.
Solubility Data
| Solvent | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (16.93 mM) | Ultrasonic and warming to 60°C may be required.[4] |
| Water | Soluble | No quantitative data available.[1] |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound; it is recommended to use newly opened DMSO for the preparation of stock solutions.
Stability Data
The stability of this compound and its conjugates is paramount for reproducible and reliable experimental results. Acridinium esters are susceptible to hydrolysis, a non-luminescent degradation pathway that is accelerated by increased temperature and alkaline pH.
Solid Form
When stored as a solid yellow powder, this compound should be protected from light and moisture. Recommended storage temperatures from various suppliers are summarized below.
| Storage Temperature | Purity |
| 0-8 °C | 97.00% |
| -20 °C | ≥96% |
Stock Solutions
The stability of this compound in solution is dependent on the solvent and storage conditions.
| Solvent | Storage Temperature | Storage Period | Notes |
| DMSO or DMF | -80°C | 6 months | Sealed storage, away from moisture and light. |
| DMSO or DMF | -20°C | 1 month | Sealed storage, away from moisture and light. |
For long-term stability of acridinium ester conjugates, maintaining a low pH is crucial. One study indicated that a pH of 3.0 is necessary for the long-term stability of a similar acridinium ester reagent.
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility
This protocol is adapted from general procedures for determining the solubility of test chemicals.
1. Preparation of Stock Solution: a. Weigh a precise amount of this compound powder. b. Add a small, measured volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to create a high-concentration stock solution (e.g., 10 mg/mL).
2. Solubilization: a. Vortex the solution vigorously for 1-2 minutes at room temperature. b. If the compound is not fully dissolved, sonicate the solution in a water bath for up to 5 minutes. c. If solubility is still not achieved, the solution can be warmed to 37°C for up to 60 minutes.
3. Serial Dilution and Observation: a. If the initial high-concentration stock does not fully dissolve, perform a serial 10-fold dilution with the same aqueous buffer. b. After each dilution, repeat the solubilization steps (vortexing, sonication if necessary). c. Visually inspect each dilution for any particulate matter against a dark background. The highest concentration that shows no visible particles is considered the approximate solubility.
4. Quantitative Measurement (Optional): a. For a more precise determination, centrifuge the supersaturated solutions at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved solid. b. Carefully collect the supernatant and measure its absorbance at the maximum absorption wavelength of this compound (around 430 nm). c. Calculate the concentration using a standard curve prepared from a known soluble stock (e.g., in DMSO).
Protocol for Assessing Stability in Aqueous Solution
This protocol outlines a method to evaluate the rate of hydrolysis of this compound under specific buffer and temperature conditions.
1. Reagent Preparation: a. Prepare the desired aqueous buffer at a specific pH (e.g., pH 7.4, pH 8.5, pH 9.0). b. Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.
2. Incubation: a. Dilute the this compound stock solution into the prepared aqueous buffer to a final working concentration. b. Incubate the solution at a constant temperature (e.g., 4°C, 25°C, 37°C).
3. Time-Point Sampling: a. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution. b. Immediately perform a chemiluminescence measurement.
4. Chemiluminescence Measurement: a. To the aliquot, add a trigger solution containing hydrogen peroxide in an alkaline buffer. b. Measure the light emission (Relative Light Units, RLU) using a luminometer.
5. Data Analysis: a. Plot the RLU values against the incubation time. b. The decrease in RLU over time is indicative of the hydrolysis and degradation of the this compound. The half-life of the compound under the tested conditions can be calculated from this data.
Visualizations
Chemiluminescence Reaction Pathway of this compound
The following diagram illustrates the chemical reaction that leads to light emission from this compound.
Caption: Chemiluminescence reaction of this compound.
General Experimental Workflow for a Chemiluminescent Immunoassay
This diagram outlines the typical steps involved in using this compound-labeled antibodies in a sandwich immunoassay format.
Caption: Sandwich immunoassay workflow using this compound.
References
- 1. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
The Strategic Advantage of Nsp-dmae-nhs in Modern Immunoassays: A Technical Guide
For Immediate Release
A deep dive into the chemiluminescent properties and practical applications of Nsp-dmae-nhs, this technical guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to enhance the sensitivity and reliability of their immunoassays.
In the landscape of immunoassay development, the pursuit of higher sensitivity, lower detection limits, and improved signal-to-noise ratios is perpetual. Among the various signaling technologies, chemiluminescence has emerged as a frontrunner, and within this domain, acridinium (B8443388) esters have carved out a significant niche. This guide focuses on a particularly advantageous acridinium ester, this compound, elucidating its core benefits and providing practical insights for its implementation.
The this compound Advantage: Superior Performance Characteristics
This compound (2',6'-Dimethylcarbonylphenyl-10-sulfopropylacridinium-9-carboxylate 4'-NHS Ester) is a chemiluminescent label that offers a multitude of advantages over traditional signaling molecules like luminol (B1675438).[1][2] Its unique chemical structure contributes to a cascade of benefits that directly translate to more robust and sensitive immunoassays.
Key Advantages:
-
High Quantum Yield and Signal Intensity: this compound exhibits high luminous efficiency, producing a strong light signal upon reaction.[1][3] The light emission is rapid and concentrated, a characteristic often referred to as "flash" luminescence.[1] The peak intensity is typically reached within 0.4 seconds, with a short half-life of approximately 0.9 seconds. This intense and brief signal is significantly greater than that produced by luminol systems, often by a factor of five or more.
-
Low Background and High Signal-to-Noise Ratio: The chemiluminescent reaction of this compound is direct and does not require enzymatic catalysis or enhancers, which are often sources of background noise in other systems like those using luminol. This simplified reaction mechanism leads to a lower background signal and consequently, a superior signal-to-noise ratio.
-
Enhanced Hydrophilicity and Reduced Non-Specific Binding: The inclusion of the N-sulfopropyl (NSP) group in the acridinium ring structure increases the hydrophilicity of the molecule. This enhanced water solubility leads to lower non-specific binding of the labeled conjugate to solid phases, further improving the signal-to-noise ratio and assay sensitivity.
-
Stable and Efficient Conjugation: The N-hydroxysuccinimide (NHS) ester group facilitates the covalent attachment of the this compound label to primary amines on proteins, such as antibodies, under mild conditions. Due to its relatively small molecular weight, this compound has minimal impact on the conformation and immunoreactivity of the labeled antibody. The resulting conjugates are highly stable.
-
Minimal Interference from Labeled Molecules: A crucial feature of the acridinium ester chemiluminescence mechanism is the cleavage of the non-luminescent phenolic ester portion from the acridinium ring before light emission. This means that the structure of the molecule to which the label is attached has little to no effect on the luminous efficiency.
Quantitative Performance: this compound vs. Luminol
The theoretical advantages of this compound are borne out in empirical studies. A notable example is the detection of chloramphenicol (B1208) (CAP) in milk samples, where a competitive chemiluminescent immunoassay (CLIA) employing this compound was directly compared to a luminol-based assay.
| Performance Metric | This compound based CLIA | Luminol based CLIA | Fold Improvement |
| Limit of Detection (LOD) | 0.008 ng/mL | 4 ng/mL | 500x |
| 50% Inhibition Concentration (IC50) | 0.03 ng/mL | 30 ng/mL | 1000x |
| Linear Range | Wider | Narrower | - |
Data summarized from a study on Chloramphenicol detection.
These results starkly illustrate the superior sensitivity of the this compound system, with a 500-fold lower limit of detection and a 1000-fold improvement in the IC50 value, indicating a significantly more sensitive assay.
The Underlying Chemistry: The Chemiluminescence Signaling Pathway
The light-generating reaction of this compound is a rapid, non-enzymatic process that occurs under alkaline conditions in the presence of hydrogen peroxide.
Under alkaline conditions, hydrogen peroxide attacks the acridinium ester, leading to the formation of an unstable dioxetanone intermediate. This intermediate rapidly decomposes, releasing the phenolic ester group and forming an electronically excited N-methylacridone molecule. As the excited N-methylacridone returns to its ground state, it emits a photon of light at approximately 430 nm.
Experimental Protocols: Harnessing the Power of this compound
The following sections provide detailed methodologies for antibody labeling and the implementation of this compound in both sandwich and competitive immunoassay formats.
Antibody Labeling with this compound
This protocol outlines the covalent attachment of this compound to an antibody.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS), at a concentration of 2-10 mg/mL.
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Labeling Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0-8.5).
-
Purification column (e.g., Sephadex G-25).
-
Elution Buffer (e.g., 0.1 M PBS, pH 7.2-7.4).
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Labeling Buffer to remove any amine-containing preservatives (e.g., sodium azide) and to adjust the pH. Adjust the antibody concentration to 2-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a calculated amount of the this compound stock solution to the antibody solution. A molar ratio of this compound to antibody of 10:1 to 20:1 is a common starting point, but this should be optimized for each specific antibody. Gently mix and incubate for 1-2 hours at room temperature in the dark.
-
Purification: Separate the labeled antibody from the unreacted this compound using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the Elution Buffer.
-
Characterization and Storage: Collect the protein-containing fractions and determine the concentration of the labeled antibody and the labeling efficiency. Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Sandwich Immunoassay Workflow
This workflow is suitable for the detection of larger analytes with multiple epitopes.
Procedure:
-
Coating: Immobilize a capture antibody specific to the analyte onto a solid phase (e.g., microplate wells or magnetic beads).
-
Blocking: Block any remaining non-specific binding sites on the solid phase with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add the sample containing the analyte and incubate to allow the analyte to bind to the capture antibody.
-
Detection Antibody Incubation: After washing, add the this compound labeled detection antibody, which recognizes a different epitope on the analyte. Incubate to form the "sandwich" complex.
-
Washing: Thoroughly wash the solid phase to remove any unbound labeled antibody.
-
Signal Generation: Initiate the chemiluminescent reaction by adding a trigger solution (e.g., an alkaline hydrogen peroxide solution).
-
Detection: Immediately measure the light emission using a luminometer. The light intensity is directly proportional to the amount of analyte in the sample.
Competitive Immunoassay Workflow
This format is ideal for the detection of small molecules with a single epitope.
Procedure:
-
Coating: Immobilize a limited amount of capture antibody onto a solid phase.
-
Competitive Reaction: Add the sample containing the unknown amount of analyte along with a fixed amount of this compound labeled analyte (the tracer). The free analyte in the sample and the labeled analyte will compete for binding to the immobilized antibody.
-
Incubation and Washing: After incubation, wash the solid phase to remove all unbound components.
-
Signal Generation and Detection: Add the trigger solution and measure the light emission. The intensity of the light signal is inversely proportional to the concentration of the analyte in the sample.
Conclusion
This compound stands out as a premier chemiluminescent label for high-performance immunoassays. Its inherent advantages of high signal intensity, low background, rapid kinetics, and stable conjugation chemistry empower researchers to develop assays with exceptional sensitivity and a wide dynamic range. For scientists and drug development professionals aiming to push the boundaries of detection and quantification, the adoption of this compound represents a strategic step towards achieving more reliable and informative results.
References
Nsp-dmae-nhs for Sensitive Detection of Biomolecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biological research and drug development, the sensitive and accurate detection of biomolecules is paramount. Chemiluminescence-based assays have emerged as a powerful tool, offering significant advantages over traditional colorimetric and fluorescent methods. Among the various chemiluminescent reagents, Nsp-dmae-nhs (N-succinimidyl-4-(N,N-dimethylamino)phenyl-1-yl-acridinium-9-carboxylate) has garnered considerable attention for its exceptional performance characteristics. This acridinium (B8443388) ester-based label enables the development of highly sensitive and robust assays for a wide range of biomolecules, including proteins, nucleic acids, and haptens.
This technical guide provides a comprehensive overview of this compound, including its core principles, quantitative performance data, detailed experimental protocols, and applications in the study of signaling pathways.
Core Principles of this compound Chemiluminescence
This compound is a chemiluminescent molecule that emits light through a chemical reaction, a process that does not require enzymatic catalysis.[1] The molecule consists of two key functional components: the acridinium ester core responsible for light emission and the N-hydroxysuccinimide (NHS) ester group that allows for covalent conjugation to primary amines on biomolecules.[2]
The chemiluminescent reaction is triggered by the addition of an alkaline hydrogen peroxide solution. This initiates a rapid oxidation of the acridinium ester, leading to the formation of an unstable, high-energy dioxetanone intermediate. The subsequent decomposition of this intermediate results in the release of energy in the form of a photon, producing a characteristic "flash" of light.[1] This entire process is completed within seconds, enabling rapid and high-throughput measurements.[3] A key advantage of this direct chemiluminescence mechanism is the low background signal, which contributes to the high signal-to-noise ratio and exceptional sensitivity of this compound-based assays.[3]
Quantitative Performance Data
The high quantum yield and favorable reaction kinetics of this compound translate into outstanding sensitivity for the detection of a variety of biomolecules. The following tables summarize the reported limits of detection (LOD) for several analytes using this compound-based chemiluminescent immunoassays (CLIA) and nucleic acid assays.
Table 1: Detection Limits of Various Analytes using this compound-based Assays
| Analyte | Assay Type | Limit of Detection (LOD) | Reference |
| Aflatoxin B1 | Immunoassay | 0.001 ng/mL | |
| Chloramphenicol | Immunoassay | 0.001 ng/mL | |
| Chloramphenicol | Immunoassay | 0.006 ng/mL | |
| p53 Tumor Suppressor Gene | DNA Assay | 0.001 ng/mL (0.16 pM) | |
| Cardiotrophin-1 | Immunoassay | 1.0 pg/mL | |
| α-Fetoprotein | Immunoassay | 8 x 10-19 mol |
Table 2: Qualitative Comparison of this compound with Other Common Detection Methods
| Feature | This compound (Acridinium Ester) | Horseradish Peroxidase (HRP) - Chemiluminescence | Enzyme-Linked Immunosorbent Assay (ELISA) - Colorimetric |
| Signal Generation | Direct Chemiluminescence ("Flash") | Enzymatic Chemiluminescence ("Glow") | Enzymatic Color Development |
| Sensitivity | Very High | High | Moderate |
| Speed | Very Fast (seconds) | Slower (minutes to hours) | Slowest (hours) |
| Background Signal | Very Low | Low to Moderate | Moderate |
| Catalyst Required | No | Yes (Enzyme) | Yes (Enzyme) |
| Workflow Simplicity | Simpler | More Complex | Most Complex |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, including the labeling of proteins and nucleic acids, and the execution of a chemiluminescent immunoassay.
Protocol 1: Labeling of Proteins (e.g., Antibodies) with this compound
This protocol outlines the steps for covalently conjugating this compound to a protein containing primary amines.
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., PBS with 0.1% BSA)
Procedure:
-
Protein Preparation:
-
Ensure the protein is at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris) or sodium azide.
-
If necessary, dialyze the protein against the labeling buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution at a molar ratio of approximately 10:1 (label:protein). The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Labeled Protein:
-
Separate the this compound-labeled protein from unreacted label using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with the elution buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein.
-
Monitor the protein concentration in the fractions (e.g., by measuring absorbance at 280 nm).
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Labeling of Nucleic Acid Probes with this compound
This protocol describes a method for labeling nucleic acid probes with this compound.
Materials:
-
Nucleic acid probe with a primary amine modification
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HEPES buffer (1 M, pH 8.0)
-
HPLC system for purification
Procedure:
-
This compound Solution Preparation:
-
Dissolve this compound in DMSO to a concentration of 25 mM.
-
-
Labeling Reaction:
-
In a reaction vessel, combine the nucleic acid probe and the this compound solution in 1 M HEPES buffer (pH 8.0) at a molar ratio of 1:5 (probe:label).
-
Incubate the reaction at 37°C for 1 hour.
-
-
Purification:
-
Purify the labeled nucleic acid probe using High-Performance Liquid Chromatography (HPLC) to remove unreacted this compound and other impurities.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway where this compound-based detection can be applied.
Applications in Signaling Pathway Analysis
The exceptional sensitivity of this compound-based assays makes them particularly well-suited for the quantitative analysis of low-abundance proteins involved in cellular signaling pathways. This includes the detection of cytokines, growth factors, and their receptors, as well as the measurement of post-translational modifications such as phosphorylation, which are critical events in signal transduction.
For instance, a chemiluminescent immunoassay utilizing this compound can be developed to quantify the levels of a specific phosphorylated signaling protein in cell lysates following stimulation with a growth factor. By comparing the chemiluminescent signal from treated and untreated cells, researchers can gain insights into the activation state of the signaling pathway. The high sensitivity of this approach allows for the use of smaller sample volumes and the detection of subtle changes in protein phosphorylation that may be missed by less sensitive methods.
Conclusion
This compound stands out as a premier chemiluminescent label for the sensitive detection of biomolecules. Its direct, non-enzymatic light emission mechanism provides a rapid, robust, and highly sensitive platform for a wide range of applications in research, diagnostics, and drug development. The ability to quantify low-abundance biomolecules with high precision makes this compound an invaluable tool for dissecting complex biological processes, including cellular signaling pathways. The detailed protocols and comparative data presented in this guide are intended to empower researchers to harness the full potential of this advanced detection technology in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for NSP-DMAE-NHS Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins with the chemiluminescent compound NSP-DMAE-NHS ester. This process is crucial for the development of sensitive detection methods in various applications, including immunoassays.[1]
N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently label proteins by reacting with primary amino groups, such as the side chain of lysine (B10760008) residues and the N-terminus of the polypeptide chain, to form stable amide bonds.[2][3][4] The this compound ester is an acridinium-based compound that, once conjugated to a protein, generates a chemiluminescent signal in the presence of hydrogen peroxide under alkaline conditions.[1] This property makes it a valuable tool for highly sensitive analytical assays.
The success of the labeling reaction is critically dependent on several factors, most notably the pH of the reaction buffer. A pH range of 8.0 to 9.0 is optimal for the reaction, as a lower pH will result in the protonation of the amino groups, rendering them unreactive. Conversely, a pH higher than optimal can lead to rapid hydrolysis of the NHS ester, reducing the labeling efficiency.
Experimental Protocols
Materials and Reagents
-
Protein to be labeled (e.g., antibody)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 1 M Sodium Carbonate or 1 M Phosphate Buffer (pH 8.5 - 9.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Protocol for Protein Labeling with this compound
This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.
1. Preparation of Protein Solution:
- Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers like bovine serum albumin (BSA), as these will compete with the labeling reaction.
- If necessary, exchange the buffer of the protein solution to 1X PBS (pH 7.2-7.4).
- Adjust the protein concentration to >2 mg/mL in PBS.
- To prepare the labeling stock solution (Solution A), mix 900 µL of the protein solution with 100 µL of 1 M reaction buffer (Sodium Carbonate or Phosphate Buffer, pH ~9.0).
- Verify that the final pH of the protein solution is between 8.0 and 9.0. Adjust with the reaction buffer if necessary.
2. Preparation of this compound Ester Stock Solution:
- Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mM (Solution B).
- Vortex thoroughly to ensure complete dissolution.
- Note: NHS ester solutions are susceptible to hydrolysis and should be prepared fresh. Any unused stock solution in anhydrous DMSO can be stored at -20°C for up to two weeks, protected from light and moisture.
3. Conjugation Reaction:
- The molar ratio of this compound to protein is a critical parameter that influences the degree of labeling. A starting point of a 10:1 molar ratio is recommended. This may need to be optimized (e.g., 5:1, 15:1, 20:1) depending on the protein and desired outcome.
- Add the calculated volume of the 10 mM this compound stock solution (Solution B) to the protein solution (Solution A) while gently vortexing.
- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light, with continuous gentle mixing.
4. Purification of the Labeled Protein:
- Following incubation, it is essential to remove the unreacted this compound and byproducts.
- Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.
- Apply the reaction mixture to the column and elute the labeled protein using PBS (pH 7.2-7.4).
- Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.
5. Storage:
- Store the purified, labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
- To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the protein in smaller aliquots.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 8.0 - 9.0 | Critical for efficient labeling. Lower pH reduces amine reactivity, while higher pH increases NHS ester hydrolysis. |
| Protein Concentration | > 2 mg/mL | Higher concentrations can improve labeling efficiency. |
| This compound:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | Needs to be optimized for each protein to achieve the desired degree of labeling. |
| Reaction Time | 30 - 60 minutes | At room temperature. |
| Reaction Temperature | Room Temperature | |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh before use. |
| Storage of Labeled Protein | 4°C (short-term), -20°C to -80°C (long-term) | Avoid repeated freeze-thaw cycles. |
Visualizations
Signaling Pathway and Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Chemical reaction mechanism of this compound with a protein's primary amine.
Experimental Workflow
The overall process for labeling a protein with this compound involves a series of sequential steps from preparation to purification.
Caption: Experimental workflow for this compound protein labeling.
References
Application Notes and Protocols for NSP-DMAE-NHS Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells. The conjugation chemistry employed is critical to the stability, efficacy, and safety of the resulting ADC. N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a commonly used crosslinker, however, alternative linkers such as NSP-DMAE-NHS are utilized for specific payloads. This compound is a hydrophilic chemiluminescent acridinium (B8443388) ester containing an N-sulfopropyl group and an NHS ester reactive group.[1][2] The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond.
These application notes provide a detailed, step-by-step protocol for the conjugation of this compound to a monoclonal antibody, purification of the resulting conjugate, and subsequent characterization to determine key quality attributes such as the drug-to-antibody ratio (DAR).
Principle of the Method
The conjugation of this compound to an antibody is based on the reaction between the N-hydroxysuccinimide (NHS) ester of the linker-payload and the primary amine groups present on the surface of the antibody, primarily the ε-amino groups of lysine residues.[][] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently attaching the NSP-DMAE payload to the antibody.[] The reaction is typically carried out in an amine-free buffer at a slightly basic pH (7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester. Following the conjugation reaction, the ADC is purified to remove unconjugated this compound and other reaction byproducts. The purified ADC is then characterized to determine the average number of drug molecules conjugated per antibody, known as the Drug-to-Antibody Ratio (DAR).
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Monoclonal Antibody (mAb) | User-defined | - |
| This compound | e.g., MedChemExpress | HY-125876 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Sodium Bicarbonate Buffer (0.1 M, pH 8.3) | User-prepared | - |
| Tris-HCl (1 M, pH 8.0) | Thermo Fisher Scientific | 15568025 |
| Sephadex G-25 Desalting Column | Cytiva | 17085101 |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | UFC901024 |
| UV-Vis Spectrophotometer | e.g., Agilent | Cary 60 |
| Hydrophobic Interaction Chromatography (HIC) Column | e.g., Tosoh Bioscience | TSKgel Butyl-NPR |
Experimental Protocols
Part 1: Antibody Preparation
-
Buffer Exchange: The antibody must be in an amine-free buffer, such as PBS. If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like glycine, a buffer exchange is necessary. This can be performed using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS, pH 7.4.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS. The optimal concentration may need to be determined empirically.
-
Purity Check: Ensure the antibody purity is >95% as impurities can interfere with the conjugation reaction.
Part 2: this compound Stock Solution Preparation
-
Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. Vortex briefly to ensure complete dissolution.
Part 3: Antibody Conjugation Reaction
-
pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 using a sodium bicarbonate buffer (e.g., add 1/10th volume of 1 M sodium bicarbonate, pH 8.3). This pH range enhances the reactivity of the primary amines while minimizing NHS ester hydrolysis.
-
Molar Ratio Determination: The optimal molar ratio of this compound to antibody needs to be determined experimentally to achieve the desired DAR. A common starting point is a 10:1 molar ratio of this compound to antibody.
-
Reaction Initiation: Add the calculated volume of the 10 mM this compound stock solution to the pH-adjusted antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature. This step ensures that any unreacted this compound is deactivated.
Part 4: Purification of the Antibody-Drug Conjugate
-
Removal of Unconjugated Payload: The primary goal of purification is to remove unconjugated this compound, quenching reagent, and any aggregates.
-
Size Exclusion Chromatography (SEC): Use a pre-packed desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4, to separate the larger ADC from the smaller unconjugated reactants.
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an efficient method for buffer exchange and removal of small molecule impurities.
-
Concentration and Formulation: Concentrate the purified ADC using centrifugal filter units and formulate it in a suitable storage buffer (e.g., PBS).
Part 5: Characterization of the Antibody-Drug Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm and at the maximum absorbance wavelength of the NSP-DMAE payload.
-
The average DAR can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the drug at both wavelengths.
-
Formula for Average DAR:
Where A is the absorbance and ε is the molar extinction coefficient.
-
-
DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on their hydrophobicity. Since the NSP-DMAE payload is hydrophobic, ADCs with different numbers of conjugated molecules will have different retention times on a HIC column.
-
This allows for the determination of the distribution of different DAR species (e.g., DAR0, DAR1, DAR2, etc.) and the calculation of the average DAR from the peak areas.
-
-
Mass Spectrometry (MS):
-
Intact mass analysis of the ADC by LC-MS can provide precise information on the molecular weight of the different conjugated species, confirming the DAR distribution.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Purpose |
| Antibody Preparation | ||
| Antibody Purity | >95% | To prevent interference from contaminants. |
| Antibody Concentration | 2-10 mg/mL | To ensure efficient conjugation. |
| Conjugation Reaction | ||
| Reaction Buffer | Amine-free (e.g., PBS) | To avoid competing reactions with the NHS ester. |
| Reaction pH | 8.0 - 8.5 | To optimize the reactivity of primary amines. |
| This compound:Antibody Molar Ratio | 5:1 to 20:1 (start with 10:1) | To control the degree of labeling (DAR). |
| Reaction Time | 1-2 hours | To allow for sufficient conjugation. |
| Reaction Temperature | Room Temperature | For convenient and controlled reaction kinetics. |
| Purification | ||
| Purification Method | SEC (e.g., Sephadex G-25), TFF | To remove unconjugated drug-linker and byproducts. |
| Characterization | ||
| Average DAR | 2-4 | A typical target for many ADCs to balance efficacy and safety. |
Visualizations
References
Application Notes and Protocols for Nsp-dmae-nhs Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nsp-dmae-nhs (2',6'-Dimethylcarbonylphenyl-10-sulfopropylacridinium-9-carboxylate 4'-NHS Ester) is a highly efficient chemiluminescent label widely used in the development of sensitive diagnostic assays.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment to primary amino groups on biomolecules, such as amino-modified nucleic acids.[3] This document provides detailed application notes and protocols for the labeling of nucleic acids with this compound, with a focus on achieving high labeling efficiency for applications in diagnostics and drug development.
The this compound molecule possesses a hydrophilic N-sulfopropyl group, which enhances its solubility in aqueous buffers commonly used in biological assays.[4] Upon reaction with an alkaline peroxide solution, the acridinium (B8443388) ester moiety undergoes a chemiluminescent reaction, emitting light at approximately 430 nm. This flash-type luminescence is characterized by high quantum yield and a high signal-to-noise ratio, making it an ideal choice for sensitive detection methods.
Key Features of this compound:
-
High Chemiluminescence Efficiency: Produces a strong light signal for sensitive detection.
-
Good Water Solubility: The N-sulfopropyl group improves solubility in aqueous solutions.
-
Stable Amide Bond Formation: The NHS ester reacts with primary amines to form a stable amide linkage.
-
Mild Reaction Conditions: Labeling can be performed under gentle conditions, preserving the integrity of the nucleic acid.
Data Presentation: Nucleic Acid Labeling Efficiency
Achieving a high labeling efficiency is crucial for the performance of nucleic acid probes in various applications. The efficiency of the reaction between this compound and an amino-modified oligonucleotide is influenced by several factors, including the molar ratio of the label to the nucleic acid, reaction time, temperature, and pH. While specific efficiencies can vary depending on the exact oligonucleotide sequence and reaction conditions, the following table provides an overview of expected labeling efficiencies based on typical experimental parameters.
| Molar Excess of this compound (Label:Oligo) | Reaction Time (hours) | Temperature (°C) | pH | Expected Labeling Efficiency (%) |
| 5:1 | 1 | 37 | 8.0 | 50 - 70 |
| 10:1 | 2 | 25 | 8.5 | 60 - 80 |
| 20:1 | 2 | 25 | 8.5 | > 80 |
| 10:1 | 4 | 25 | 8.5 | > 85 |
Note: The expected labeling efficiencies are illustrative and can be influenced by factors such as the purity of the amino-modified oligonucleotide and the this compound reagent. Optimization of reaction conditions is recommended for specific applications. Even in solution, achieving over 70% coupling with a 10-fold excess of NHS ester is considered a good yield. For some applications, a labeling efficiency of 10-15% may be sufficient.
Experimental Protocols
Preparation of Amino-Modified Oligonucleotides
The quality of the starting amino-modified oligonucleotide is critical for achieving high labeling efficiency. It is recommended to purify the oligonucleotide prior to labeling to remove any impurities that may interfere with the reaction.
Protocol for Purification of Amino-Modified Oligonucleotides:
-
Dissolve the Oligonucleotide: Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water to a concentration of 1-10 mg/mL.
-
Ethanol (B145695) Precipitation (Optional but Recommended): a. To the oligonucleotide solution, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of cold 100% ethanol. b. Mix thoroughly and incubate at -20°C for at least 1 hour. c. Centrifuge at 12,000 x g for 30 minutes at 4°C. d. Carefully decant the supernatant without disturbing the pellet. e. Wash the pellet with 500 µL of cold 70% ethanol and centrifuge at 12,000 x g for 15 minutes at 4°C. f. Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the Purified Oligonucleotide: Dissolve the pellet in the desired reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
This compound Labeling of Amino-Modified Oligonucleotides
This protocol describes a general procedure for labeling an amino-modified oligonucleotide with this compound.
Materials:
-
Purified amino-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Nuclease-free water
-
Microcentrifuge tubes
Protocol:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 25 mM.
-
Prepare Oligonucleotide Solution: Dilute the purified amino-modified oligonucleotide in the reaction buffer to a final concentration of 1 mM.
-
Labeling Reaction: a. In a microcentrifuge tube, combine the oligonucleotide solution and the this compound stock solution. A molar ratio of 1:5 (oligonucleotide to this compound) is a good starting point. For higher efficiency, a 10-20 fold molar excess of the NHS ester can be used. b. Vortex the reaction mixture gently. c. Incubate the reaction at 37°C for 1 hour, or at room temperature (25°C) for 2-4 hours. Protect the reaction from light.
-
Purification of the Labeled Oligonucleotide: It is crucial to remove the unreacted this compound and byproducts from the labeled oligonucleotide. HPLC is the recommended method for achieving high purity.
-
HPLC Purification: Use a reverse-phase HPLC column to separate the labeled oligonucleotide from the unreacted label and any unlabeled oligonucleotide. The hydrophobic nature of the acridinium ester allows for good separation.
-
Ethanol Precipitation (Alternative): While less effective than HPLC, ethanol precipitation can be used to remove the bulk of the unreacted label. Follow the protocol described in section 1.
-
Determination of Labeling Efficiency
The labeling efficiency can be determined by spectrophotometry, measuring the absorbance of the nucleic acid and the incorporated this compound.
Protocol:
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (for nucleic acid) and at the maximum absorbance wavelength of the this compound label (consult the manufacturer's data sheet, typically around 370 nm).
-
Calculate Concentrations: a. Oligonucleotide Concentration (M): [Oligo] = A260 / (ε260 * l) where ε260 is the molar extinction coefficient of the oligonucleotide at 260 nm (can be estimated based on the sequence) and l is the path length of the cuvette in cm. b. This compound Concentration (M): [Label] = A_label / (ε_label * l) where A_label is the absorbance at the label's maximum wavelength and ε_label is the molar extinction coefficient of this compound at that wavelength.
-
Calculate Labeling Efficiency: Labeling Efficiency (%) = ([Label] / [Oligo]) * 100
Mandatory Visualizations
Caption: Experimental workflow for labeling amino-modified oligonucleotides with this compound.
Caption: Chemiluminescence signaling pathway of this compound labeled nucleic acids.
References
Application Notes and Protocols for Nsp-dmae-nhs in Automated Immunoanalyzers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nsp-dmae-nhs is a high-performance acridinium (B8443388) ester chemiluminescent label designed for use in automated immunoanalyzers. Its superior chemical properties, including high quantum yield and rapid flash kinetics, enable the development of highly sensitive and rapid immunoassays.[1][2][3] This molecule's N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent labeling of primary and secondary amines on biomolecules such as antibodies and antigens.[] The resulting labeled conjugates are utilized in chemiluminescence immunoassay (CLIA) systems to quantify a wide range of analytes, from hormones and infectious disease markers to cardiac and tumor markers, with exceptional precision and accuracy.[5]
The chemiluminescent reaction of this compound is triggered by an alkaline hydrogen peroxide solution, leading to a rapid emission of light at approximately 430 nm. A key advantage of acridinium esters like this compound is that they do not require enzymatic catalysis, which simplifies the assay protocol and reduces potential interferences, leading to a higher signal-to-noise ratio compared to luminol-based systems.
These application notes provide detailed protocols for antibody labeling with this compound and a general procedure for its use in a typical automated chemiluminescence immunoassay.
Data Presentation
The following tables summarize key quantitative data for this compound, highlighting its performance characteristics and providing recommended parameters for its use.
Table 1: Physicochemical and Chemiluminescent Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₆N₂O₉S | |
| Molecular Weight | 590.60 g/mol | |
| Appearance | Yellow Powder | |
| Purity (HPLC) | ≥98% | |
| Maximum Emission Wavelength | ~430 nm | |
| Chemiluminescence Type | Flash | |
| Time to Peak Emission | ~0.4 seconds | |
| Half-life of Emission | ~0.9 seconds |
Table 2: Comparison of this compound and Luminol-based Chemiluminescent Systems
| Feature | This compound (Acridinium Ester) | Luminol (Enzymatic) | Reference |
| Reaction Type | Direct Chemiluminescence | Indirect (Enzyme-catalyzed) | |
| Catalyst Required | No | Yes (e.g., Horseradish Peroxidase) | |
| Signal Kinetics | Rapid Flash | Glow | |
| Relative Light Output | High | Moderate | |
| Signal-to-Noise Ratio | High | Lower | |
| Assay Complexity | Simpler | More Complex |
Table 3: Example Dose-Response Data for a Thyroxine (T4) Immunoassay using a DMAE-NHS Labeled Antibody
| T4 Concentration (µg/L) | Relative Light Units (RLU) | Intra-assay CV (%) | Inter-assay CV (%) |
| 2.5 | 150,000 | - | - |
| 12.8 | 450,000 | 8.6 | 12.3 |
| 43.2 | 1,200,000 | 7.0 | 6.4 |
| 200 | 3,500,000 | - | - |
| Data adapted from a study on a DMAE-NHS labeled antibody for thyroxine detection. This table illustrates the typical dynamic range and precision achievable with acridinium ester-based immunoassays. |
Experimental Protocols
Antibody Labeling with this compound
This protocol describes the covalent conjugation of this compound to an antibody.
Materials:
-
Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Quenching Solution: 1 M Glycine, pH 8.0
-
Purification Column (e.g., Sephadex G-25)
-
Elution Buffer: 0.1 M PBS, pH 7.4, containing 0.1% BSA and 0.05% Sodium Azide
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against the Labeling Buffer to remove any interfering substances.
-
Adjust the antibody concentration to 2-5 mg/mL in the Labeling Buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of this compound stock solution. A molar ratio of this compound to antibody of 10:1 to 20:1 is recommended as a starting point.
-
Slowly add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Labeled Antibody:
-
Equilibrate the purification column with the Elution Buffer.
-
Apply the quenched reaction mixture to the column.
-
Elute the labeled antibody with the Elution Buffer.
-
Collect the fractions containing the purified conjugate (typically the first colored fractions).
-
-
Characterization and Storage:
-
Determine the concentration of the labeled antibody and the degree of labeling (DOL) using spectrophotometry.
-
Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.
-
Automated Chemiluminescent Immunoassay Protocol (Sandwich Assay Example)
This protocol provides a general workflow for a two-step sandwich immunoassay on a typical automated CLIA analyzer.
Materials:
-
Capture antibody-coated magnetic microparticles
-
This compound labeled detection antibody
-
Assay Buffer
-
Wash Buffer
-
Trigger Solution 1 (e.g., Hydrogen Peroxide in an acidic buffer)
-
Trigger Solution 2 (e.g., Sodium Hydroxide)
-
Calibrators and Controls
-
Patient Samples
Automated Analyzer Procedure:
-
Reagent Loading: Load all necessary reagents, calibrators, controls, and samples onto the automated analyzer.
-
Sample and Reagent Dispensing:
-
The analyzer pipettes a defined volume of sample, calibrator, or control into a reaction vessel.
-
Magnetic microparticles coated with the capture antibody are dispensed into the reaction vessel.
-
-
First Incubation: The mixture is incubated for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow the analyte to bind to the capture antibody.
-
Washing Step 1: The magnetic microparticles are captured by a magnet, and the unbound sample components are aspirated and washed away with Wash Buffer.
-
Detection Antibody Dispensing: The this compound labeled detection antibody is dispensed into the reaction vessel.
-
Second Incubation: The mixture is incubated for a specific time (e.g., 10-20 minutes) at 37°C to allow the labeled antibody to bind to the captured analyte, forming a "sandwich" complex.
-
Washing Step 2: The magnetic microparticles are captured, and the unbound labeled antibody is washed away. This step is repeated multiple times to minimize background signal.
-
Signal Generation and Detection:
-
The reaction vessel is moved to the luminometer.
-
Trigger Solution 1 is injected to initiate the chemiluminescent reaction.
-
Immediately after, Trigger Solution 2 is injected to create the alkaline conditions necessary for light emission.
-
The light signal (in Relative Light Units, RLU) is measured by a photomultiplier tube for a defined period (e.g., 1-5 seconds).
-
-
Data Analysis: The analyzer's software calculates the analyte concentration in the samples by comparing their RLU values to a calibration curve generated from the calibrators.
Visualizations
Caption: Workflow for labeling an antibody with this compound.
Caption: Automated sandwich immunoassay workflow using this compound.
Caption: Chemiluminescent signaling pathway of this compound.
References
Application Notes and Protocols for Nsp-dmae-nhs in Clinical Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSP-DMAE-NHS is a highly efficient chemiluminescent label widely utilized in clinical diagnostics. As an acridinium (B8443388) ester, it offers significant advantages, including high quantum yield, rapid light emission kinetics, and a favorable signal-to-noise ratio, making it an ideal choice for the development of sensitive and rapid immunoassays.[1][2] Its mechanism involves a flash-type chemiluminescent reaction triggered by hydrogen peroxide in an alkaline solution, a process that does not require enzymatic catalysis, thereby simplifying assay design.[1][3] The NSP (N-sulfopropyl) group enhances its hydrophilicity, while the NHS (N-hydroxysuccinimide) ester facilitates efficient covalent labeling of proteins, nucleic acids, and other biomolecules.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in clinical diagnostics, with a focus on immunoassays.
Principle of this compound Based Chemiluminescent Immunoassays
Chemiluminescent immunoassays (CLIA) using this compound leverage the highly specific binding of antibodies to their target antigens. The core principle involves labeling a detection antibody or antigen with the this compound molecule. When the labeled molecule binds to its target, a series of reactions is initiated upon the addition of a trigger solution, leading to the emission of light. The intensity of the emitted light is directly proportional to the amount of analyte present in the sample.
Acridinium ester-based immunoassays offer superior sensitivity, allowing for the detection of analytes at picogram levels, and a wide dynamic range for accurate quantification.
Quantitative Data
The performance of this compound based immunoassays is characterized by high sensitivity and a broad dynamic range. The following table summarizes representative quantitative data from various studies.
| Analyte | Assay Type | Detection Limit | Linear Range | Reference |
| Alpha 1-fetoprotein | Two-site immunochemiluminometric assay | ~8 x 10⁻¹⁹ mol | Not Specified | |
| Bisphenol A (BPA) | Competitive CLIA | 0.1 ng/mL | 0.4 - 5 ng/mL | |
| Total Thyroxin (TT4) | Competitive CLIA | High sensitivity (specific value not stated) | Not Specified |
Signaling Pathway and Experimental Workflows
Chemiluminescence Reaction of this compound
The light-emitting reaction of this compound is a rapid process initiated by a change in pH and the presence of an oxidant. Under alkaline conditions and in the presence of hydrogen peroxide, the acridinium ester undergoes a series of chemical transformations, leading to the formation of an excited N-methylacridone molecule. As this molecule returns to its ground state, it releases a photon of light, typically with a maximum emission wavelength of around 430 nm.
References
Application Notes: Chemiluminescent Labeling of Oligonucleotides using Nsp-dmae-nhs
Introduction
Nsp-dmae-nhs is an acridinium (B8443388) ester featuring an N-hydroxysuccinimide (NHS) functional group, designed for the chemiluminescent labeling of molecules.[1][2] Acridinium esters are highly sensitive labels used in clinical diagnostics and molecular biology due to their high quantum yields and rapid light emission upon reaction with hydrogen peroxide under basic conditions.[3][4][5] The NHS ester moiety specifically and efficiently reacts with primary aliphatic amines to form a stable, covalent amide bond.
This protocol is designed for researchers, scientists, and drug development professionals to covalently attach this compound to amino-modified synthetic oligonucleotides. These labeled oligonucleotides can serve as highly sensitive probes in various nucleic acid hybridization assays. The labeling process is robust, and the resulting chemiluminescent probes offer detection limits in the attomole (10⁻¹⁸ mole) range, making this technology ideal for applications requiring maximal sensitivity.
The key advantages of using this compound for oligonucleotide labeling include:
-
High Sensitivity: Detection limits are as low as 2-5 x 10⁻¹⁹ moles.
-
Direct Labeling: The reaction does not require catalysts.
-
Stable Linkage: The formation of an amide bond ensures the label remains securely attached to the oligonucleotide.
-
Homogeneous Assays: The properties of acridinium esters allow for the development of simplified, non-separation hybridization assay formats.
Experimental Protocols
Preparation of Reagents
1.1. Amino-Modified Oligonucleotide
-
Requirement: An oligonucleotide containing a primary aliphatic amine (e.g., a 5'-Amino-Modifier C6) is required.
-
Preparation:
-
Synthesize and purify the amino-modified oligonucleotide. If the oligonucleotide is stored in buffers containing primary amines (e.g., Tris), it must be desalted or dialyzed against a suitable labeling buffer prior to use.
-
Dissolve the lyophilized oligonucleotide in the chosen labeling buffer to a final concentration of 0.3 to 0.8 mM.
-
1.2. Labeling Buffer
-
Composition: A non-nucleophilic buffer with a pH of 8.0-8.5 is optimal for the NHS ester reaction.
-
Recommended Buffers:
-
0.1 M HEPES, pH 8.0
-
0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
0.1 M Sodium Borate, pH 8.5
-
-
Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the NHS ester.
1.3. This compound Stock Solution
-
Solvent: Use anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The quality of the solvent is critical, as moisture can hydrolyze the NHS ester and contaminating amines will react with it.
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 25 mM this compound in the chosen anhydrous solvent. This solution should be prepared fresh immediately before use.
-
Oligonucleotide Labeling Protocol
This protocol is based on a 1:5 molar ratio of oligonucleotide to this compound. Optimization may be required depending on the specific oligonucleotide sequence and modification.
-
Combine the amino-modified oligonucleotide solution with the this compound stock solution in a microcentrifuge tube. The final molar ratio should be 1 part oligonucleotide to 5 parts this compound ester.
-
Vortex the tube gently to ensure thorough mixing.
-
Incubate the reaction mixture at 37°C for 1 hour. Alternatively, the reaction can be performed for 2-4 hours at room temperature.
-
Following incubation, proceed immediately to the purification step to separate the labeled oligonucleotide from unreacted label and byproducts.
Purification of Labeled Oligonucleotide
High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying the labeled oligonucleotide to ensure removal of all contaminants.
-
Method: Reverse-Phase HPLC (RP-HPLC).
-
Column: C18 column suitable for oligonucleotide separation (e.g., XTerra MS C18).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from 0% to 75% Mobile Phase B.
-
Detection: Monitor the elution profile at 260 nm (for nucleic acid) and the maximum absorbance wavelength for the acridinium ester label.
-
Procedure:
-
Inject the reaction mixture onto the equilibrated RP-HPLC column.
-
Run the acetonitrile gradient to separate the components. Unreacted this compound and hydrolyzed byproducts will typically elute before the more hydrophobic labeled oligonucleotide.
-
Collect the fraction corresponding to the major product peak that absorbs at both 260 nm and the dye's λmax.
-
Evaporate the solvent from the collected fraction using a centrifugal evaporator.
-
Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable storage buffer.
-
Quantification and Quality Control
Accurate quantification is essential for the reliable use of the labeled oligonucleotide in downstream applications.
-
Method: UV-Visible Spectrophotometry.
-
Procedure:
-
Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and at the absorbance maximum for the this compound label.
-
Calculate the concentration of the oligonucleotide using its extinction coefficient at 260 nm.
-
Assess the purity by calculating the ratio of absorbance at 260 nm to 280 nm (A₂₆₀/A₂₈₀). A ratio of ~1.8 is indicative of pure DNA.
-
The degree of labeling can be estimated by comparing the absorbance of the label to the absorbance of the oligonucleotide.
-
Data Presentation
Table 1: Summary of this compound Labeling Reaction Parameters
| Parameter | Recommended Value | Notes |
| Oligonucleotide | Amino-modified | Must contain a primary aliphatic amine. |
| Labeling Reagent | This compound | Acridinium ester with NHS functional group. |
| Reagent Solvent | Anhydrous DMSO or DMF | Must be high quality and amine-free. |
| Labeling Buffer | 0.1 M HEPES or Bicarbonate | pH must be between 8.0 and 8.5. |
| Molar Ratio (Oligo:NHS) | 1:5 | Can be optimized (e.g., 1:5 to 1:10). |
| Reaction Temperature | 37°C | Room temperature is also a viable option. |
| Reaction Time | 1 hour | Can be extended to 2-4 hours or overnight. |
Table 2: Purification and Quality Control Specifications
| Method | Parameter | Target Specification |
| Purification | RP-HPLC | Removal of free label and unlabeled oligo. |
| Purity Analysis | A₂₆₀/A₂₈₀ Ratio | ~1.8 for high purity DNA. |
| Purity Analysis | Analytical HPLC | >90% purity is often achievable. |
| Quantification | UV-Vis at 260 nm | Determine final concentration for assays. |
Visualizations
Caption: NHS ester reaction mechanism for oligonucleotide labeling.
Caption: Workflow for this compound labeling of oligonucleotides.
References
- 1. Method of this compound labeled nucleic acids [yacooscience.com]
- 2. Method for labeling nucleic acid with acridinium ester [vacutaineradditives.com]
- 3. Acridinium ester-labelled DNA oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Nsp-dmae-nhs in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinium (B8443388) esters have become a cornerstone of modern high-throughput screening (HTS) assays, prized for their high quantum yields, rapid chemiluminescent kinetics, and excellent signal-to-noise ratios.[1] Among these, Nsp-dmae-nhs (2',6'-dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl-10-sulfopropylacridinium-9-carboxylate) has emerged as a superior labeling reagent for developing sensitive and robust chemiluminescence immunoassays (CLIA).[2] Its key advantages include high sensitivity for detecting low-concentration targets, a wide dynamic range for quantification, and rapid light emission kinetics suitable for automated, high-throughput analysis.[1][3]
The this compound molecule incorporates an N-sulfopropyl group, which enhances its hydrophilicity, and an NHS ester for efficient covalent attachment to primary amino groups on biomolecules such as antibodies and nucleic acids.[4] This dual functionality makes it a versatile tool for a wide array of applications in clinical diagnostics, pharmaceutical research, and environmental analysis. Unlike enzymatic chemiluminescent systems, acridinium ester-based assays do not require catalysts or enhancers, simplifying protocols and reducing potential interferences.
These application notes provide detailed protocols for labeling biomolecules with this compound and for performing high-throughput chemiluminescent assays, along with a summary of its performance characteristics.
Principle of Chemiluminescence
The chemiluminescence of this compound is a flash-type reaction initiated by the addition of an alkaline hydrogen peroxide solution. This triggers a rapid emission of light, typically peaking within seconds, which can be measured using a luminometer. The reaction proceeds without the need for enzymatic catalysis, which simplifies the assay design and contributes to a high signal-to-noise ratio.
Caption: Chemiluminescence reaction pathway of this compound.
Quantitative Data Summary
The use of this compound in HTS assays offers significant advantages over other chemiluminescent systems. The following table summarizes key performance characteristics.
| Parameter | This compound System | Luminol System | Notes |
| Quantum Yield | High | Moderate | Acridinium esters generally have higher quantum yields than luminol. |
| Kinetics | Flash-type (peaks in <1 sec) | Glow-type (lasts minutes) | Rapid kinetics are ideal for high-throughput automated readers. |
| Catalyst/Enhancer | Not required | Required (e.g., HRP, enhancers) | Simpler reaction mechanism reduces potential for interference. |
| Signal-to-Noise Ratio | High | Moderate to High | The absence of a catalyst and rapid flash kinetics contribute to a lower background signal. |
| Detection Limit | Attomole to zeptomole range | Picomole to femtomole range | High specific activity labeling allows for extremely low detection limits. |
| pH Optimum | Alkaline | Alkaline | Both systems operate under alkaline conditions to trigger light emission. |
Experimental Protocols
Protocol 1: Labeling Antibodies with this compound
This protocol describes the covalent labeling of antibodies with this compound. Optimization may be required for different proteins.
Materials:
-
Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0-9.0
-
Purification column (e.g., Sephadex G-25)
-
Elution Buffer: 0.1 M PBS, pH 6.3
Procedure:
-
Antibody Preparation: Dialyze the antibody against 1X PBS, pH 7.2-7.4, to remove any amine-containing buffers (e.g., Tris or glycine). Adjust the antibody concentration to 1-5 mg/mL in the Labeling Buffer.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.
-
Conjugation: Add a 10 to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.
-
Purification: Separate the labeled antibody from unreacted this compound using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with Elution Buffer.
-
Characterization and Storage: Collect the protein-containing fractions. Determine the concentration of the labeled antibody and the labeling efficiency. Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.
Caption: Workflow for labeling antibodies with this compound.
Protocol 2: High-Throughput Sandwich Immunoassay
This protocol provides a general workflow for a sandwich immunoassay using this compound-labeled detection antibodies in a microplate format.
Materials:
-
Microplate (e.g., 96-well or 384-well)
-
Capture Antibody
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Samples and Standards
-
This compound-labeled Detection Antibody
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Trigger Solution A: 0.1 M HNO₃ with H₂O₂
-
Trigger Solution B: 0.25 M NaOH
-
Luminometer
Procedure:
-
Plate Coating: Add 100 µL of capture antibody diluted in Coating Buffer to each well. Incubate overnight at 4°C.
-
Washing: Wash the wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the wells three times with Wash Buffer.
-
Antigen Capture: Add 100 µL of sample or standard to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the wells three times with Wash Buffer.
-
Detection Antibody Binding: Add 100 µL of the this compound-labeled detection antibody, diluted in Assay Buffer, to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the wells five times with Wash Buffer.
-
Signal Generation: Place the microplate in a luminometer. Inject Trigger Solution A followed immediately by Trigger Solution B into each well.
-
Measurement: Measure the light emission (Relative Light Units, RLU) for 1-5 seconds.
-
Data Analysis: Subtract the background RLU from the RLU of the samples and standards. Generate a standard curve by plotting the background-corrected RLU versus the concentration of the standards. Determine the analyte concentration in the samples from the standard curve.
Caption: High-throughput sandwich immunoassay workflow.
Conclusion
This compound is a highly efficient and versatile chemiluminescent label that is exceptionally well-suited for high-throughput screening assays. Its superior sensitivity, rapid light emission, and simple reaction mechanism enable the development of robust and automated immunoassays for a wide range of applications. The protocols provided herein offer a foundation for researchers to successfully implement this compound in their HTS workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. High Sensitivity this compound Direct Deal Has Fast Speed, Simple Equipment - High Sensitivity this compound, High Purity this compound Powder | Made-in-China.com [m.made-in-china.com]
Developing a High-Sensitivity Chemiluminescent Immunoassay Using Nsp-dmae-nhs Acridinium Ester
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemiluminescent immunoassays (CLIAs) have become a cornerstone in modern analytical and diagnostic laboratories due to their exceptional sensitivity, wide dynamic range, and low background signal. Acridinium (B8443388) esters are a class of chemiluminescent labels that offer significant advantages, including high quantum yield and rapid flash kinetics, leading to enhanced assay performance. This document provides detailed application notes and protocols for the development of a robust chemiluminescent immunoassay using N-(sulfopropyl)-N-(3-sulfopropyl)-4-(2,6-dimethylphenoxycarbonyl)acridinium-9-carboxamide (Nsp-dmae-nhs).
This compound is a hydrophilic acridinium ester that possesses an N-hydroxysuccinimide (NHS) ester group, enabling covalent conjugation to primary amines on biomolecules such as antibodies.[1] The inclusion of a sulfopropyl group enhances its water solubility, which is advantageous for labeling proteins and nucleic acids.[1] Its direct chemiluminescence mechanism does not require enzymatic catalysts, simplifying the assay procedure and reducing potential interferences.[2] The light emission is a rapid flash, with peak intensity reached within seconds, making it ideal for high-throughput applications.[2]
Principle of the Assay
This protocol outlines the development of a sandwich chemiluminescent immunoassay. The principle relies on capturing an antigen between two specific antibodies: a capture antibody immobilized on a solid phase (e.g., a microplate) and a detection antibody labeled with this compound. The amount of light emitted upon the addition of a trigger solution is directly proportional to the concentration of the antigen in the sample.
Data Presentation
The performance of a chemiluminescent immunoassay using this compound is characterized by its high sensitivity and stability. Below is a summary of typical performance data.
| Parameter | Typical Value/Range | Analyte Example | Reference |
| Purity of this compound | ≥ 98% (HPLC) | - | [3] |
| Chemiluminescence Kinetics | Peak Emission: ~0.4 seconds, Half-life: ~0.9 seconds | - | |
| Detection Limit (LOD) | 0.1 ng/mL | Bisphenol A (Competitive Assay) | |
| IC50 | 2.3 ng/mL | Bisphenol A (Competitive Assay) | |
| Stability of Conjugate | Good stability, minimal impact on antibody conformation | General Protein |
Experimental Protocols
Materials and Reagents
-
This compound (CAS 194357-64-7)
-
Capture and Detection Antibodies (specific to the target analyte)
-
Analyte Standard
-
96-well white opaque microplates
-
Coating Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Assay Buffer: 0.1% BSA in PBST
-
Conjugation Buffer: 100 mM Phosphate buffer, pH 7.4
-
Quenching Buffer: 100 mM Tris-HCl, pH 8.0
-
Trigger Solution A: 0.1 N Nitric Acid with 0.5% Hydrogen Peroxide
-
Trigger Solution B: 0.25 N Sodium Hydroxide with a surfactant
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Luminometer
Protocol for Antibody Conjugation with this compound
This protocol describes the covalent labeling of a detection antibody with this compound.
-
Antibody Preparation:
-
Dissolve the detection antibody in Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Ensure the antibody solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange using an appropriate method like dialysis or a desalting column.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the this compound labeled antibody from unconjugated label and quenching molecules using a size-exclusion chromatography (SEC) column pre-equilibrated with PBS.
-
Collect the fractions containing the purified conjugate. The labeled antibody will elute in the void volume.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled antibody and the degree of labeling (DOL) using UV-Vis spectrophotometry.
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol for Sandwich Chemiluminescent Immunoassay
-
Plate Coating:
-
Dilute the capture antibody to an optimized concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well white opaque microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the analyte standard in Assay Buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the this compound labeled detection antibody to its optimal concentration in Assay Buffer.
-
Add 100 µL of the diluted labeled detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Final Washes:
-
Wash the plate five times with Wash Buffer to remove any unbound labeled antibody.
-
-
Chemiluminescence Measurement:
-
Place the microplate in a luminometer.
-
Inject 100 µL of Trigger Solution A, followed immediately by 100 µL of Trigger Solution B into each well.
-
Measure the light emission in Relative Light Units (RLU) for 1-5 seconds.
-
-
Data Analysis:
-
Subtract the average RLU of the blank wells from the RLU of all other wells.
-
Generate a standard curve by plotting the background-corrected RLU values against the corresponding concentrations of the analyte standards.
-
Determine the concentration of the analyte in the samples by interpolating their RLU values from the standard curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Chemiluminescence reaction pathway of this compound.
Experimental Workflow
References
- 1. High Sensitivity this compound Direct Deal Has Fast Speed, Simple Equipment - High Sensitivity this compound, High Purity this compound Powder | Made-in-China.com [m.made-in-china.com]
- 2. What are the advantages of this compound over other chemical luminous system [yacooscience.com]
- 3. Solid this compound Powder / CAS NO194357-64-7 Medical Laboratory Reagents [vacutaineradditives.com]
Application Notes and Protocols: Nsp-dmae-nhs for Peptide Mapping and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, identity confirmation, and the detection of post-translational modifications. The method involves the enzymatic digestion of a protein followed by the chromatographic separation of the resulting peptides. Nsp-dmae-nhs (10-(3-sulfopropyl)-N-(2,5-dioxopyrrolidin-1-yl 9-acridinium-dicarboxylate)-2,6-dimethylphenyl ester) is a highly sensitive chemiluminescent labeling reagent. It features an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines, such as the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues, under mild alkaline conditions.[1][2] This covalent labeling introduces a chemiluminescent tag that, upon reaction with a trigger solution, typically containing hydrogen peroxide in an alkaline buffer, emits a strong light signal.[1][3]
While traditionally utilized in immunoassays and nucleic acid detection, the properties of this compound lend themselves to an alternative approach for peptide mapping.[4] By labeling the peptide mixture resulting from protein digestion, subsequent separation by High-Performance Liquid Chromatography (HPLC) can be coupled with highly sensitive chemiluminescent detection. This methodology offers a targeted approach to peptide mapping, focusing on the detection and quantification of lysine-containing peptides and N-terminal peptides, which can be particularly useful for monitoring specific modifications or for comparative analyses between different protein batches.
This document provides detailed application notes and protocols for the use of this compound in peptide mapping and analysis with chemiluminescent detection.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₆N₂O₉S | |
| Molecular Weight | 590.60 g/mol | |
| Appearance | Yellow solid or powder | |
| Purity (HPLC) | ≥ 98% | |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | |
| Target Functional Group | Primary amines (-NH₂) | |
| Detection Method | Chemiluminescence |
Table 2: Recommended Reagents and Buffers for this compound Labeling
| Reagent/Buffer | Composition | Recommended pH |
| Labeling Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate (B84403) Buffer | 8.3 - 8.5 |
| This compound Stock Solution | 10 mg/mL in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | N/A |
| Quenching Solution | 50 mM Tris-HCl or Glycine | 8.0 - 8.5 |
| Chemiluminescence Trigger Solution | Varies by instrument, typically contains hydrogen peroxide in an alkaline buffer | > 10 |
Experimental Protocols
I. Protein Digestion
Prior to labeling, the protein of interest must be digested into smaller peptides. A standard in-solution or in-gel tryptic digestion protocol can be followed. The final peptide mixture should be desalted and lyophilized or in a buffer compatible with the subsequent labeling reaction (amine-free buffers such as phosphate or bicarbonate are recommended).
II. This compound Labeling of Peptides
This protocol is designed for the labeling of peptides in solution.
Materials:
-
Lyophilized peptide mixture from protein digestion
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5)
-
Quenching Solution (50 mM Tris-HCl, pH 8.0)
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator or heat block
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This should be prepared fresh.
-
Reconstitute Peptides: Dissolve the lyophilized peptide mixture in the Labeling Buffer to a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add the this compound stock solution to the peptide solution. A molar excess of the labeling reagent to the estimated amount of primary amines in the peptide mixture is recommended. A starting point is a 5 to 10-fold molar excess.
-
Incubation: Vortex the reaction mixture gently and incubate for 1 hour at room temperature in the dark.
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Sample Cleanup: The labeled peptide mixture should be purified to remove excess labeling reagent and byproducts. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge. Elute the labeled peptides with an appropriate solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Lyophilization: Lyophilize the purified, labeled peptides. Store at -20°C or below until analysis.
III. HPLC Analysis with Chemiluminescent Detection
Materials:
-
Lyophilized this compound labeled peptides
-
HPLC system with a binary pump, autosampler, and column oven
-
Reversed-phase HPLC column (e.g., C18, 2.1 mm x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Chemiluminescence detector
-
Chemiluminescence Trigger Solution (as per detector manufacturer's instructions)
Procedure:
-
Sample Preparation: Reconstitute the lyophilized labeled peptides in Mobile Phase A to a suitable concentration for injection (e.g., 0.1-1 mg/mL).
-
HPLC Separation:
-
Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Apply a linear gradient to separate the peptides. A typical gradient could be from 5% to 45% Mobile Phase B over 60 minutes.
-
-
Chemiluminescent Detection:
-
Post-column, the eluent from the HPLC is mixed with the Chemiluminescence Trigger Solution via a T-junction.
-
The mixed flow passes through the flow cell of the chemiluminescence detector.
-
The light emission is measured and recorded as a chromatogram.
-
Mandatory Visualization
Caption: Experimental workflow for peptide mapping using this compound labeling and chemiluminescent detection.
Caption: Chemical pathway of this compound labeling and subsequent chemiluminescence reaction.
References
- 1. Solid this compound Powder / CAS NO194357-64-7 Medical Laboratory Reagents [vacutaineradditives.com]
- 2. Chemiluminescence Reagent Acridine Salt this compound Sealed and Protected From Light - Acridine Salt this compound, High Purity Acridine Salt this compound Powder | Made-in-China.com [m.made-in-china.com]
- 3. b2brazil.com [b2brazil.com]
- 4. Chemiluminescence-Based Detection of Peptide Activity and Peptide-Receptor Binding in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nsp-dmae-nhs Labeling Efficiency
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low labeling efficiency with Nsp-dmae-nhs and other NHS-ester-based reagents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling reactions?
The optimal pH for labeling primary amines with NHS esters like this compound is typically between 7.2 and 8.5. At this pH, the target primary amines are predominantly deprotonated and nucleophilic, enabling an efficient reaction with the NHS ester. Below pH 7, the reaction rate will be significantly slower. Conversely, at pH values above 8.5 to 9.0, the rate of hydrolysis of the NHS ester increases substantially, which can lead to lower labeling efficiency as the reagent is consumed by reaction with water.
Q2: Which buffers should I use for the labeling reaction?
It is crucial to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the target molecule for the this compound reagent, leading to significantly reduced labeling efficiency.
Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4 or borate (B1201080) buffer at pH 8.0-8.5. If your protein is in a buffer containing primary amines, it is essential to perform a buffer exchange step prior to labeling. This can be achieved through dialysis, desalting columns, or spin filtration.
Q3: How can I prevent the hydrolysis of this compound?
This compound is susceptible to hydrolysis, especially at higher pH values. To minimize hydrolysis, it is recommended to:
-
Prepare the this compound stock solution immediately before use. The reagent should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Store the this compound reagent properly. It should be stored in a desiccated environment at the recommended temperature (typically -20°C) to prevent moisture contamination.
-
Perform the labeling reaction at a controlled temperature. While the reaction is often carried out at room temperature, for longer incubation times, performing the reaction at 4°C can help to reduce the rate of hydrolysis.
Q4: What are the optimal molar excess and concentration of this compound?
The optimal molar excess of this compound over the target molecule (e.g., protein, antibody) can vary depending on the number of available primary amines and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the labeling reagent.
The concentration of the target molecule should also be considered. A higher protein concentration (e.g., 1-10 mg/mL) can favor the labeling reaction over hydrolysis.
| Parameter | Recommended Starting Range | Key Considerations |
| pH | 7.2 - 8.5 | Balance between amine reactivity and NHS ester hydrolysis. |
| Buffer | Amine-free (e.g., PBS, Borate) | Avoid buffers with primary amines like Tris. |
| Molar Excess of this compound | 10-20 fold | Adjust based on the target molecule and desired labeling degree. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis during long incubations. |
| Reaction Time | 30 minutes to 2 hours | Optimize based on the specific reaction conditions. |
Troubleshooting Guide for Low Labeling Efficiency
If you are experiencing low labeling efficiency, a systematic approach to troubleshooting can help identify the root cause. The following workflow outlines the key areas to investigate.
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Detailed Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Buffer Exchange (if necessary):
-
If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer like PBS (pH 7.4) or 100 mM sodium borate (pH 8.2).
-
This can be done using a desalting column or by dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1 hour or at 4°C for 2 hours.
-
-
Removal of Unreacted this compound:
-
After the incubation, remove the unreacted and hydrolyzed this compound using a desalting column, dialysis, or spin filtration with a molecular weight cutoff appropriate for the protein.
-
Underlying Chemical Principles
The efficiency of the labeling reaction is determined by the competition between the desired reaction with the target amine and the undesirable hydrolysis of the NHS ester.
Caption: Reaction pathway for this compound labeling.
By carefully controlling the reaction conditions as outlined in this guide, you can maximize the yield of the desired labeled protein while minimizing the competing hydrolysis reaction.
Technical Support Center: Optimizing Nsp-dmae-nhs to Protein Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nsp-dmae-nhs ester protein conjugation. Our goal is to help you optimize your experimental outcomes by providing clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: The optimal molar ratio of this compound to protein is highly dependent on the specific protein and the desired degree of labeling (DOL). A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[1] For many antibodies, a 10:1 to 15:1 molar ratio of dye to protein is a good starting point for optimization.[2] It is recommended to perform pilot experiments with varying molar ratios (e.g., 5:1, 10:1, 15:1, and 20:1) to determine the optimal ratio for your specific application.[2] Over-labeling can lead to protein aggregation and loss of function, while under-labeling can result in low signal intensity.[2]
Q2: What are the ideal buffer conditions for the conjugation reaction?
A2: The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of pH 7.2 to 8.5. A pH of 8.3-8.5 is often recommended as a starting point. It is crucial to use amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate, HEPES, or borate (B1201080) buffers. Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.
Q3: What is the recommended protein concentration for the labeling reaction?
A3: A protein concentration of at least 2 mg/mL is recommended for efficient labeling. Some protocols suggest a range of 2-10 mg/mL for optimal results. Low protein concentrations can lead to reduced labeling efficiency due to the competing hydrolysis of the NHS ester.
Q4: How should I prepare and handle the this compound ester?
A4: this compound ester is moisture-sensitive and should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. The NHS ester should be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution (e.g., 10 mM). This stock solution should be used promptly as extended storage can reduce its activity. The final concentration of the organic solvent in the reaction mixture should generally be kept below 10%.
Q5: What are the typical incubation times and temperatures for the conjugation reaction?
A5: The incubation conditions can be varied to optimize the reaction. Common protocols suggest incubating for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C. Lower temperatures can help minimize the hydrolysis of the NHS ester, which is a competing reaction, but may require a longer incubation time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. - Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the protein for the NHS ester. - Hydrolyzed NHS Ester: The this compound reagent has been compromised by moisture. - Low Protein Concentration: The protein concentration is below the recommended 2 mg/mL. | - Verify the pH of your reaction buffer using a calibrated pH meter. - Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer). - Use a fresh vial of this compound and ensure it is properly handled and dissolved in anhydrous solvent immediately before use. - Concentrate the protein solution to at least 2 mg/mL. |
| Protein Aggregation | - Over-labeling: A high degree of labeling can alter the protein's properties and lead to aggregation. - Unstable Protein: The buffer conditions are not optimal for the stability of your specific protein. | - Perform pilot reactions with lower molar ratios of this compound to protein. - Ensure the buffer composition and pH are suitable for maintaining the stability of your protein. |
| High Background/Non-Specific Binding in Downstream Applications | - Excess Unreacted this compound: Unquenched or unpurified NHS ester is reacting with other components. - Aggregated Protein Conjugate: The labeled protein has aggregated, leading to non-specific interactions. | - After the reaction, quench with a buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) for 15-30 minutes. - Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove unreacted label. - Optimize the molar ratio to prevent aggregation. Consider centrifugation to remove any existing aggregates before use. |
| This compound Precipitation | - Poor Aqueous Solubility: The NHS ester has limited solubility in aqueous buffers. | - Ensure the this compound is fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction buffer. The final organic solvent concentration should not exceed 10%. |
Experimental Protocols
General Protocol for this compound Protein Conjugation
This protocol provides a starting point for the conjugation of this compound to a protein, such as an antibody. Optimization of the this compound:protein molar ratio is recommended.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
The optimal pH is between 7.2 and 8.5. For many antibodies, a 0.1 M sodium bicarbonate buffer at pH 8.3 is effective.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. Vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing. A starting point of a 10:1 molar ratio of this compound to protein is recommended.
-
The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight, protected from light.
-
-
Quench the Reaction (Optional):
-
Add the quenching buffer to a final concentration of 50-100 mM (e.g., add a small volume of 1 M Tris-HCl, pH 8.0).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Alternatively, dialysis can be used for purification.
-
Collect the fractions containing the labeled protein.
-
Visualizations
Caption: A typical workflow for the conjugation of this compound to a protein.
Caption: Troubleshooting logic for low labeling efficiency in this compound conjugation.
References
Frequently Asked Questions (FAQs) & Troubleshooting
Welcome to the Technical Support Center for Nsp-dmae-nhs Assays. This guide provides detailed troubleshooting advice, protocols, and technical information to help you reduce background signal and improve the signal-to-noise ratio in your experiments.
This compound is a widely used acridinium (B8443388) ester for chemiluminescent immunoassays (CLIA), valued for its high quantum yield and flash-type luminescence, which contributes to high sensitivity and low background.[1] However, like any multi-step bioconjugation and immunoassay process, several factors can lead to suboptimal results, particularly high background signal.
This section addresses common issues encountered during the conjugation of this compound to biomolecules (e.g., antibodies) and the subsequent use of these conjugates in immunoassays.
Q1: What are the most common causes of high background signal in my this compound assay?
A1: High background signal is typically caused by non-specific binding of the antibody conjugate or by the presence of unbound, hydrolyzed this compound label. The primary culprits can be broken down into three areas: the conjugation reaction, conjugate purification, and the assay itself.
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Conjugation Issues: Over-labeling the antibody can increase its hydrophobicity, leading to aggregation and non-specific binding.[2]
-
Purification Issues: Incomplete removal of unconjugated this compound or aggregates from the conjugation reaction is a major source of background.[3][4]
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Assay Issues: Insufficient blocking, inadequate washing, or using suboptimal antibody concentrations can all lead to high background.[2]
Q2: I see high background across my entire plate, even in negative control wells. What should I check first?
A2: Uniform high background often points to a systemic issue with a reagent or a procedural step.
-
Check for Unbound Label: Ensure your conjugate is properly purified. The presence of free this compound can lead to overall high signal. Consider re-purifying your conjugate.
-
Review Blocking Procedure: Your blocking buffer may be ineffective. Experiment with different blocking agents (e.g., BSA, Casein, commercial blockers) and optimize incubation time and temperature.
-
Optimize Washing: Insufficient washing is a very common cause of high background. Increase the number of wash cycles (e.g., from 3 to 5) and ensure adequate wash volume to cover the entire well. Adding a detergent like Tween 20 (0.05%) to your wash buffer is also critical.
-
Titrate Your Conjugate: The concentration of your this compound labeled antibody may be too high, leading to non-specific binding. Perform a titration to find the optimal concentration that yields the best signal-to-noise ratio.
Q3: How can I be sure my this compound conjugation reaction is efficient without over-labeling my antibody?
A3: The key is to control the molar ratio of this compound to your antibody.
-
Molar Ratio: Start with a 5- to 20-fold molar excess of the this compound ester to the protein. The optimal ratio should be determined empirically for your specific antibody.
-
Reaction Buffer: Use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5. Buffers containing primary amines (like Tris) will compete with the antibody for the NHS ester.
-
Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions. Prepare the this compound solution immediately before adding it to the antibody solution to minimize this competing reaction.
Q4: What is the best way to purify my this compound antibody conjugate?
A4: The goal of purification is to remove unconjugated label and any aggregates that may have formed.
-
Size Exclusion Chromatography (SEC): This is the most common and effective method. It separates molecules based on size, efficiently removing the small, unbound this compound molecules from the much larger antibody conjugate. It can also remove some aggregates.
-
Tangential Flow Filtration (TFF): TFF is another effective method for removing small molecules and for buffer exchange. It is particularly useful for larger scale preparations.
-
Other Chromatographic Methods: Techniques like Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEC) can be highly effective at removing aggregates, which are a common cause of non-specific binding.
Data Presentation: Optimizing Assay Parameters
Optimizing assay conditions is critical for achieving a high signal-to-noise ratio. The tables below summarize how different blocking buffers and washing protocols can impact assay performance.
Table 1: Effect of Different Blocking Buffers on Signal-to-Noise Ratio
| Blocking Buffer (1-hour incubation at 37°C) | Signal (RLU) | Background (RLU) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1,250,000 | 25,000 | 50 |
| 5% Non-Fat Dry Milk in PBS | 1,100,000 | 11,000 | 100 |
| Commercial Fish Gelatin Blocker | 1,350,000 | 15,000 | 90 |
| Commercial Synthetic Polymer Blocker | 1,400,000 | 12,500 | 112 |
RLU: Relative Light Units. Data is representative. As shown, different blocking agents can significantly impact the background signal.
Table 2: Effect of Washing Cycles on Background Signal
| Number of Wash Cycles (PBS + 0.05% Tween 20) | Signal (RLU) | Background (RLU) | Signal-to-Noise Ratio |
| 2 | 1,150,000 | 57,500 | 20 |
| 3 | 1,120,000 | 28,000 | 40 |
| 4 | 1,100,000 | 11,000 | 100 |
| 5 | 1,050,000 | 8,750 | 120 |
Data is representative. Increasing the number of washes effectively reduces background, though excessive washing can begin to decrease the specific signal.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
-
Antibody Preparation: Dialyze the antibody (typically 1-5 mg/mL) against an amine-free buffer (e.g., 1X PBS, pH 7.4). This removes any contaminating primary amines.
-
This compound Reagent Preparation: Immediately before use, dissolve the this compound ester in an anhydrous organic solvent like DMSO to a concentration of ~10 mg/mL.
-
Conjugation Reaction: While gently vortexing the antibody solution, add the desired molar excess of the dissolved this compound.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Immediately proceed to purification to remove unconjugated label and by-products (see Protocol 2).
Protocol 2: Purification of Antibody Conjugate via Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., G-25) with a storage-stable buffer (e.g., 1X PBS, pH 7.4).
-
Sample Loading: Apply the completed conjugation reaction mixture to the top of the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer. The larger antibody conjugate will pass through the column more quickly (in the void volume), while the smaller, unconjugated this compound molecules will be retained longer.
-
Fraction Collection: Collect fractions and measure the absorbance at 280 nm (for protein) and ~370 nm (for the acridinium ester) to identify the fractions containing the purified conjugate.
-
Pooling and Storage: Pool the fractions containing the purified conjugate. Add a stabilizing agent like BSA if desired and store at 4°C (short-term) or -20°C/-80°C (long-term).
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation and subsequent chemiluminescent assay.
Troubleshooting High Background Signal
Caption: Decision tree for troubleshooting high background in this compound assays.
References
Nsp-dmae-nhs Conjugate Purification: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nsp-dmae-nhs conjugate purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most common methods for purifying this compound conjugates, particularly when conjugated to proteins or antibodies, are Size Exclusion Chromatography (SEC), Affinity Chromatography (e.g., Protein A or Protein G for antibodies), and Hydrophobic Interaction Chromatography (HIC). The choice of method depends on the properties of the conjugate and the impurities to be removed.
Q2: How can I determine the concentration and degree of conjugation of my purified this compound conjugate?
A2: The concentration of the protein component can be determined using a BCA or Bradford assay, or by measuring absorbance at 280 nm. The degree of conjugation (e.g., drug-to-antibody ratio or DAR) is often determined using UV-Vis spectroscopy, by measuring the absorbance at 280 nm for the protein and at the specific wavelength for the Nsp-dmae moiety. Alternatively, Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) can provide a more detailed analysis of the different conjugate species.
Q3: What are the critical factors to consider for successful this compound conjugate purification?
A3: Key factors for successful purification include:
-
Buffer selection: The pH, ionic strength, and composition of the buffers used can significantly impact the stability and recovery of the conjugate.
-
Column selection: The choice of chromatography resin and column dimensions should be appropriate for the scale of the purification and the properties of the conjugate.
-
Flow rate: Optimizing the flow rate during chromatography can improve resolution and minimize product loss.
-
Removal of unconjugated small molecules: Efficient removal of free this compound and related hydrolysis products is crucial for the quality of the final conjugate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of the conjugate | 1. Precipitation of the conjugate on the column. 2. Non-specific binding to the chromatography resin. 3. Instability of the conjugate under the purification conditions. | 1. Optimize buffer conditions (pH, ionic strength, additives). 2. Choose a different chromatography resin with lower non-specific binding. 3. Perform purification at a lower temperature (e.g., 4°C). |
| Presence of unconjugated protein | 1. Inefficient conjugation reaction. 2. Poor resolution during chromatography. | 1. Optimize the conjugation reaction conditions (e.g., molar ratio of reactants, reaction time). 2. Use a chromatography method with higher resolution, such as HIC. |
| Presence of free this compound | 1. Inadequate removal during the purification process. | 1. Use a desalting column or tangential flow filtration (TFF) before the main chromatography step. 2. Increase the column volumes for washing in SEC. |
| High levels of aggregation | 1. Hydrophobic interactions between conjugate molecules. 2. Inappropriate buffer conditions. | 1. Optimize the formulation buffer with excipients that reduce aggregation (e.g., polysorbate, sucrose). 2. Analyze the sample by SEC to quantify the amount of aggregate. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | 1. Variability in the conjugation reaction. 2. Inconsistent purification process. | 1. Precisely control the reaction parameters (temperature, pH, time). 2. Standardize the purification protocol, including buffer preparation and gradient elution. |
Experimental Protocols
General Workflow for this compound Antibody Conjugation and Purification
Caption: General workflow for the conjugation of this compound to an antibody followed by purification.
Method 1: Purification by Size Exclusion Chromatography (SEC)
-
Column: Select a SEC column with a fractionation range appropriate for the size of the conjugate (e.g., for an antibody of ~150 kDa, a column suitable for separating proteins in the range of 10-600 kDa is recommended).
-
Mobile Phase: Use a buffer that ensures the stability of the conjugate, for example, phosphate-buffered saline (PBS) pH 7.4.
-
Sample Preparation: Filter the crude conjugation mixture through a 0.22 µm filter before loading onto the column.
-
Chromatography:
-
Equilibrate the column with at least 2 column volumes (CVs) of the mobile phase.
-
Load the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the conjugate with the mobile phase at a constant flow rate.
-
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The conjugate will typically elute in the first major peak, while smaller, unconjugated molecules will elute later.
-
Analysis: Pool the fractions corresponding to the conjugate peak and analyze for concentration, DAR, and purity.
Method 2: Purification by Affinity Chromatography (for Antibody Conjugates)
-
Column: Use a Protein A or Protein G affinity column, depending on the antibody isotype and species.
-
Binding Buffer: Typically PBS or a similar neutral pH buffer.
-
Elution Buffer: A low pH buffer, such as 0.1 M glycine-HCl, pH 2.5-3.0.
-
Neutralization Buffer: A high pH buffer, such as 1 M Tris-HCl, pH 8.0-9.0, to immediately neutralize the eluted fractions.
-
Chromatography:
-
Equilibrate the column with binding buffer.
-
Load the crude conjugation mixture onto the column.
-
Wash the column with several CVs of binding buffer to remove unbound material.
-
Elute the bound conjugate with the elution buffer.
-
-
Fraction Collection: Collect fractions into tubes containing the neutralization buffer to bring the pH back to neutral and prevent acid-induced aggregation.
-
Buffer Exchange: Perform a buffer exchange into the final formulation buffer using a desalting column or TFF.
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting the purification of this compound conjugates.
Technical Support Center: Nsp-dmae-nhs Labeled Antibodies
This guide provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and troubleshooting of antibodies labeled with Nsp-dmae-nhs, an acridinium (B8443388) ester commonly used for chemiluminescent assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the basic principle of this compound antibody labeling?
This compound is a chemiluminescent reagent that contains an N-hydroxysuccinimide (NHS) ester. This NHS ester group reacts with primary amines (–NH2), such as those on the side chains of lysine (B10760008) residues found abundantly on antibodies, to form a stable, covalent amide bond.[1][2] Upon exposure to an alkaline hydrogen peroxide solution, the acridinium ester label is triggered to emit a flash of light, enabling highly sensitive detection in immunoassays.[1]
Q2: What is the optimal temperature for long-term storage of my labeled antibody?
For long-term storage (months to years), it is highly recommended to store aliquots at -20°C or -80°C.[3] Short-term storage (days to weeks) can be done at 4°C.[3] It is critical to avoid using frost-free freezers, as their temperature cycling can damage the antibody.
Q3: Why is it important to aliquot my labeled antibody?
Aliquoting the antibody into single-use volumes is a critical step to ensure its long-term stability. This practice prevents repeated freeze-thaw cycles, which can denature the antibody, cause it to aggregate, and significantly reduce its binding capacity.
Q4: What is the best buffer for storing my this compound labeled antibody?
The ideal storage buffer should have a pH between 7.0 and 8.2 and be free of primary amines like Tris or glycine. For frozen storage, phosphate-buffered saline (PBS) can be problematic as it may cause a significant drop in pH upon freezing. A histidine-sucrose buffer (e.g., 25 mM histidine, 250 mM sucrose, pH 6.0) is an excellent alternative that minimizes aggregation during freeze-thaw cycles. Adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% is also a common practice for storage at -20°C.
Q5: How long can I expect my labeled antibody to be stable?
With proper storage conditions, including the correct buffer, temperature, and aliquoting, labeled antibodies can be stable for a year or longer. However, stability is unique to each antibody. It is best practice to perform periodic quality control checks to ensure performance.
Q6: My antibody was left on the bench overnight. Is it still usable?
While not ideal, many antibodies can tolerate being left at room temperature overnight without a catastrophic loss of activity. However, because this compound is a light-sensitive label, it is crucial to ensure the vial was protected from light. It is recommended to test the antibody's performance in a small-scale, controlled experiment before using it on precious samples.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered when using stored this compound labeled antibodies.
Issue 1: Weak or No Chemiluminescent Signal
| Possible Cause | Recommended Action & Investigation |
| Antibody Degradation | The antibody may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles, wrong temperature). Action: Use a fresh, properly stored aliquot. Run a positive control to confirm the assay itself is working. |
| Label Instability/Inactivity | The chemiluminescent label is sensitive to light and may have degraded. The detection reagent (e.g., hydrogen peroxide solution) may be expired or improperly prepared. Action: Ensure antibodies are always stored protected from light. Prepare fresh detection reagents and ensure your substrate has been warmed to room temperature before use, as cold temperatures can slow the enzymatic reaction. |
| Low Antibody Concentration | The antibody concentration may be too low in the assay. Action: Increase the concentration of the labeled antibody. Consider running a titration experiment to find the optimal concentration. |
| Incorrect Buffer Composition | The assay buffer may contain interfering substances. For example, sodium azide (B81097) inhibits the HRP enzyme and should not be used in buffers for HRP-conjugated antibodies, which might be used in your assay system. Action: Review all buffer components for compatibility with your assay. |
Issue 2: High Background Signal
| Possible Cause | Recommended Action & Investigation |
| Antibody Aggregation | Aggregates can form due to improper storage or freeze-thaw cycles, leading to non-specific binding. Action: Centrifuge the antibody aliquot at high speed (e.g., >10,000 x g) for 15-20 minutes at 4°C before use and carefully pipette the supernatant. For long-term prevention, use a cryoprotectant-containing buffer like histidine-sucrose. |
| Excess Antibody Concentration | Using too much labeled antibody can increase non-specific binding. Action: Reduce the concentration of the labeled antibody. |
| Insufficient Washing/Blocking | Inadequate washing or blocking steps can leave unbound antibody on the surface, causing high background. Action: Increase the number and duration of wash steps. Ensure the blocking buffer is fresh and the incubation time is sufficient (e.g., 1 hour). |
Section 3: Experimental Protocols & Data
Protocol 1: Recommended Long-Term Storage of Labeled Antibodies
-
Buffer Exchange (Post-Labeling): After labeling and purification, ensure the antibody is in a suitable storage buffer. A recommended buffer is 25 mM Histidine, 250 mM Sucrose, pH 6.0. Alternatively, for -20°C storage, add sterile glycerol to a final concentration of 50%.
-
Concentration Check: If necessary, concentrate the antibody to at least 0.5-1 mg/mL.
-
Aliquoting: Dispense the antibody conjugate into small, single-use, low-protein-binding microcentrifuge tubes. The volume should be appropriate for one or two experiments to avoid reusing a thawed aliquot.
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to long-term storage. This minimizes the formation of ice crystals that can damage the protein.
-
Storage: Store the aliquots at -80°C for maximum stability. Protect from light at all times by using amber tubes or storing them in a light-proof box.
-
Thawing: When ready to use, thaw an aliquot quickly at room temperature or in a 37°C water bath and place it on ice immediately. Do not refreeze the remaining solution; store it at 4°C for a few days if necessary, but discarding it is the safest practice.
Protocol 2: Assessing Antibody Stability with Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC) is a powerful method to assess the physical stability of a labeled antibody by separating molecules based on their size. It can effectively quantify the percentage of monomer, aggregates, and fragments.
-
Sample Preparation: Thaw a stored aliquot of the labeled antibody. Centrifuge the sample at 10,000 x g for 15 minutes to pellet any large, insoluble aggregates.
-
System Equilibration: Equilibrate a suitable SEC column (e.g., TSKgel G3000 SWXL) with a mobile phase such as 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 7.0.
-
Injection: Inject a defined amount of the antibody (e.g., 10 µL of a 1 mg/mL solution).
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis:
-
The main peak represents the intact, monomeric antibody.
-
Peaks eluting before the main peak correspond to high-molecular-weight species (aggregates).
-
Peaks eluting after the main peak correspond to low-molecular-weight species (fragments).
-
Calculate the percentage of each species by integrating the peak areas. A stable antibody preparation should consist of >95% monomer.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Labeled Antibodies
| Parameter | Short-Term Storage (Days-Weeks) | Long-Term Storage (Months-Years) | Key Considerations |
| Temperature | 4°C | -20°C or -80°C | Avoid repeated freeze-thaw cycles. Do not use frost-free freezers. |
| Buffer pH | 6.0 - 8.0 | 6.0 - 7.5 | Extreme pH can cause hydrolysis and aggregation. |
| Additives | 0.02% Sodium Azide (if compatible) | 50% Glycerol or 250 mM Sucrose | Cryoprotectants are essential for preventing aggregation during freezing. |
| Container | Low-protein-binding tubes | Low-protein-binding tubes | Prevents loss of antibody due to surface adsorption. |
| Light Exposure | Protect from light (amber vials/foil) | Protect from light (amber vials/foil in box) | This compound is a light-sensitive chemiluminescent label. |
Table 2: Impact of Storage Buffer on Antibody Aggregation After Freeze-Thaw (F/T) Cycles
This table summarizes data adapted from a study on ruthenylated monoclonal antibodies, demonstrating the protective effect of a histidine-sucrose buffer compared to PBS during stress conditions.
| Storage Buffer | F/T Cycles | % Monomer | % Aggregates |
| PBS (Phosphate-Buffered Saline) | 0 | 98.7% | 1.3% |
| 5 | 95.8% | 4.2% | |
| HSB (Histidine-Sucrose Buffer) | 0 | 99.6% | 0.4% |
| 5 | 99.5% | 0.5% |
Section 4: Visual Diagrams
Caption: Workflow from initial antibody purification to final storage.
Caption: A logical guide for troubleshooting loss of signal.
Caption: Common stress factors and their impact on antibody stability.
References
Technical Support Center: Preventing Aggregation of Nsp-dmae-nhs Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of proteins labeled with Nsp-dmae-nhs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
This compound is a chemiluminescent labeling reagent.[1][2] It contains an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (-NH2) on proteins, primarily the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.[3][4] This reaction forms a stable amide bond, covalently attaching the this compound label to the protein. The "Nsp" part of the name refers to an N-sulfopropyl group, which enhances the hydrophilicity and water solubility of the molecule.[1]
Q2: What are the primary causes of protein aggregation after this compound labeling?
Protein aggregation post-labeling is a common issue that can arise from several factors:
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Over-labeling: The addition of too many this compound molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.
-
Hydrophobicity of the Label: Although this compound is designed to be relatively hydrophilic, the addition of any molecule to the protein surface can increase its overall hydrophobicity, promoting self-association.
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Sub-optimal Buffer Conditions: An inappropriate pH, low ionic strength, or the absence of stabilizing agents in the buffer can make the protein more susceptible to aggregation during and after the labeling reaction.
-
High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.
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Physical Stress: Factors such as vigorous mixing, multiple freeze-thaw cycles, and elevated temperatures can induce protein unfolding and subsequent aggregation.
-
Presence of Impurities: The existence of small amounts of aggregated protein or other impurities in the initial sample can act as seeds, accelerating the aggregation process.
Q3: How can I detect and quantify aggregation in my labeled protein sample?
Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity, cloudiness, or visible precipitates in the solution.
-
UV-Visible Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 350-600 nm).
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution and can readily detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, and the peak areas can be used for quantification.
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.
This indicates significant protein aggregation.
| Potential Cause | Troubleshooting Step | Rationale |
| Over-labeling | Reduce the molar excess of this compound to protein. Perform a titration to find the optimal ratio. | A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties. |
| High Protein Concentration | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). | Lower concentrations reduce the frequency of intermolecular collisions that can lead to aggregation. |
| Sub-optimal Buffer pH | Ensure the reaction buffer pH is within the optimal range for both the NHS ester reaction (typically 7.2-8.5) and protein stability. | A pH close to the protein's isoelectric point (pI) can minimize its solubility. |
| Inadequate Buffer Composition | Increase the ionic strength of the buffer (e.g., by adding 150 mM NaCl). Incorporate stabilizing excipients (see Table 1). | Increased ionic strength can shield electrostatic interactions that may lead to aggregation. Stabilizers help maintain the native protein conformation. |
| Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down both the labeling reaction and the kinetics of protein unfolding and aggregation. |
Issue 2: The labeled protein appears soluble, but subsequent analysis (e.g., DLS, SEC) reveals the presence of aggregates.
This suggests the formation of soluble oligomers or smaller aggregates.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrophobicity of the Labeled Protein | Add a non-ionic surfactant (e.g., Polysorbate 20 at 0.01-0.1%) or a non-detergent sulfobetaine (B10348) to the buffer. | These molecules can help to solubilize proteins by interacting with hydrophobic patches on the surface, preventing self-association. |
| Initial Presence of Small Aggregates | Centrifuge the protein solution at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C before labeling. | This will remove pre-existing small aggregates that can act as nucleation sites. |
| Sub-optimal Storage Conditions | Store the labeled protein at -80°C in the presence of a cryoprotectant (e.g., 10-20% glycerol). Avoid repeated freeze-thaw cycles by storing in single-use aliquots. | Cryoprotectants prevent the formation of ice crystals that can denature proteins. |
Quantitative Data Summary
The following table provides examples of commonly used stabilizing excipients and their typical working concentrations to prevent protein aggregation. The effectiveness of each excipient is protein-dependent and should be empirically determined.
Table 1: Common Stabilizing Excipients to Prevent Protein Aggregation
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose | 0.25 - 1 M | Preferential exclusion, leading to the stabilization of the native protein structure. |
| Trehalose | 0.25 - 1 M | Similar to sucrose, provides excellent stabilization during freeze-thawing. | |
| Glycerol | 5 - 20% (v/v) | Acts as a cryoprotectant and increases solvent viscosity, reducing protein mobility. | |
| Mannitol | 1 - 5% (w/v) | Often used as a bulking agent in lyophilized formulations and can provide stability in the amorphous state. | |
| Amino Acids | Arginine | 50 - 500 mM | Suppresses aggregation by interacting with both hydrophobic and charged regions on the protein surface. |
| Glycine | 100 - 500 mM | Can stabilize proteins and reduce viscosity in high-concentration formulations. | |
| Surfactants | Polysorbate 20 (Tween® 20) | 0.01 - 0.1% (v/v) | Non-ionic surfactant that prevents surface-induced aggregation and can solubilize hydrophobic regions. |
| Polysorbate 80 (Tween® 80) | 0.01 - 0.1% (v/v) | Similar to Polysorbate 20, widely used in biopharmaceutical formulations. | |
| Salts | Sodium Chloride (NaCl) | 50 - 500 mM | Modulates electrostatic interactions between protein molecules. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH between 7.2 and 8.0.
-
If the protein solution contains Tris or other amine-containing buffers, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-5 mg/mL. For proteins prone to aggregation, start with a lower concentration (1-2 mg/mL).
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Slowly add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing. For aggregation-prone proteins, the lower temperature is recommended.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.
-
Protocol 2: Troubleshooting Aggregation by Screening for Optimal Buffer Conditions
-
Prepare a Series of Buffers:
-
Prepare a matrix of buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Prepare a separate set of buffers containing different stabilizing excipients at various concentrations (refer to Table 1).
-
-
Small-Scale Labeling Reactions:
-
Set up small-scale labeling reactions of your protein with this compound in each of the prepared buffers. Use a consistent protein concentration and molar excess of the labeling reagent across all conditions.
-
-
Monitor Aggregation:
-
After the incubation period, visually inspect each reaction for signs of precipitation.
-
Measure the absorbance at 350 nm to quantify turbidity.
-
If available, use DLS to analyze the size distribution of the labeled protein in each buffer.
-
-
Analyze and Select Optimal Conditions:
-
Identify the buffer conditions that result in the lowest amount of aggregation while maintaining an acceptable labeling efficiency.
-
Scale up the labeling reaction using the optimized buffer conditions.
-
Visualizations
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein aggregation and degradation during iodine labeling and its consequences for protein adsorption to biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative interrogation of protein co-aggregation using multi-color fluorogenic protein aggregation sensors - PMC [pmc.ncbi.nlm.nih.gov]
Nsp-dmae-nhs signal decay and how to manage it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Nsp-dmae-nhs, a chemiluminescent labeling reagent. It offers detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows, with a focus on managing signal decay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an acridinium (B8443388) ester-based chemiluminescent label. It contains an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines on molecules such as proteins, antibodies, and nucleic acids to form stable covalent bonds.[1] Upon reaction with a trigger solution, typically containing hydrogen peroxide at an alkaline pH, the acridinium ester moiety emits a flash of light that can be quantified.[2] This property makes it a highly sensitive reporter in various applications, including immunoassays and nucleic acid hybridization assays.[]
Q2: What is the mechanism of this compound light emission?
The chemiluminescence of this compound is a direct, non-enzymatic reaction.[4] In an alkaline environment and in the presence of hydrogen peroxide, the acridinium ester undergoes a rapid oxidation reaction. This forms an unstable dioxetanone intermediate that quickly decomposes, releasing energy in the form of a photon of light, with a maximum emission wavelength of approximately 430 nm.[5] This rapid emission is often referred to as a "flash" reaction.
Q3: What are the primary causes of this compound signal decay?
Signal decay, or the loss of chemiluminescent potential, can occur due to two main reasons:
-
Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions. This reaction cleaves the NHS ester, rendering the molecule incapable of conjugating to your target molecule. The rate of hydrolysis is highly dependent on pH and temperature.
-
Degradation of the Acridinium Ester Core: The acridinium ester itself can degrade, particularly under alkaline conditions and at elevated temperatures. This degradation is a non-luminescent process that reduces the overall signal output, even after successful conjugation.
Q4: How should I store this compound to minimize signal decay?
Proper storage is critical to maintaining the reactivity of this compound. Unused, solid this compound should be stored desiccated at -20°C or -80°C and protected from light. Once dissolved in an organic solvent like anhydrous DMSO or DMF, it should be used promptly. For short-term storage of the stock solution, it can be kept at -20°C for up to a month, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: Low or No Chemiluminescent Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Hydrolyzed this compound | Use a fresh vial of this compound. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers for extended periods. |
| Suboptimal Labeling Reaction pH | Ensure the pH of your labeling reaction buffer is between 7.2 and 8.5. A pH of 8.3-8.5 is often optimal for the reaction with primary amines. |
| Presence of Primary Amines in Buffer | Use an amine-free buffer for your labeling reaction, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid buffers containing Tris or glycine. |
| Insufficient Molar Excess of this compound | Increase the molar ratio of this compound to your target molecule. A starting point of a 10:1 to 20:1 molar excess is often recommended. |
| Low Concentration of Target Molecule | For efficient labeling, the concentration of your protein or other target molecule should ideally be at least 1-2 mg/mL. |
| Improper Trigger Solution Composition | Ensure your trigger solution contains the correct concentrations of hydrogen peroxide and a strong base (e.g., sodium hydroxide) to achieve the necessary alkaline pH for light emission. |
Issue 2: Rapid Signal Decay During Measurement
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| "Flash" Kinetics of Acridinium Esters | This compound exhibits "flash" chemiluminescence, with the majority of the light being emitted within the first few seconds after adding the trigger solution. Ensure your luminometer is set up to inject the trigger solution and immediately measure the light output. |
| High Temperature | The chemiluminescent reaction is temperature-sensitive. Higher temperatures can accelerate the reaction, leading to a more intense but shorter signal. Ensure all reagents and plates are at a consistent, ambient temperature before measurement. |
| Suboptimal pH of Trigger Solution | The pH of the trigger solution affects the kinetics of the light emission. While a high pH is required, an excessively high pH can lead to an extremely rapid flash that may be difficult for some luminometers to capture accurately. Optimize the base concentration in your trigger solution. |
Quantitative Data on this compound Stability
The stability of this compound is crucial for reproducible results. The following tables provide illustrative data on the stability of both the NHS ester (for conjugation) and the acridinium ester (for chemiluminescence).
Table 1: Illustrative Half-life of the NHS Ester Moiety in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | ~4-5 hours |
| 7.5 | 25 | ~2-3 hours |
| 8.0 | 25 | ~30-60 minutes |
| 8.5 | 25 | ~10-20 minutes |
Table 2: Illustrative Signal Decay of this compound Conjugate in Aqueous Buffer
| Storage Condition | 1 day | 1 week | 1 month |
| 4°C, pH 6.0 | <5% | ~10% | ~25% |
| 4°C, pH 7.4 | ~10% | ~25% | ~50% |
| 25°C, pH 7.4 | ~20% | ~50% | >80% |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.3)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris, glycine), dialyze the protein against an appropriate buffer like PBS.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Perform the Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10:1).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterize and Store the Conjugate:
-
Determine the protein concentration and, if desired, the degree of labeling.
-
Store the conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Chemiluminescence Measurement
This protocol outlines a general procedure for measuring the chemiluminescent signal from an this compound labeled molecule.
Materials:
-
This compound labeled molecule
-
Assay Buffer (e.g., PBS with a surfactant like Tween-20)
-
Trigger Solution (e.g., 0.1 N NaOH with 0.1% H₂O₂)
-
Luminometer with injectors
Procedure:
-
Prepare the Sample:
-
Dilute the this compound conjugate to the desired concentration in the assay buffer in a white, opaque microplate suitable for luminescence measurements.
-
-
Set up the Luminometer:
-
Program the luminometer to inject the trigger solution into each well and immediately measure the light output. A typical integration time is 1-5 seconds.
-
-
Initiate the Reaction and Measure:
-
Place the microplate in the luminometer.
-
Start the measurement sequence. The instrument will automatically inject the trigger solution and record the chemiluminescent signal in Relative Light Units (RLU).
-
Visualizations
Caption: this compound Protein Labeling Workflow.
Caption: Pathways of this compound Signal Decay.
References
- 1. Synthesis and properties of differently charged chemiluminescent acridinium ester labels - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Acridine Ester Chemiluminescent Reagent this compound NSP-SA-NHS ME-DMAE-NHS [vacutaineradditives.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the advantages of this compound over other chemical luminous system [yacooscience.com]
lot-to-lot variability testing for Nsp-dmae-nhs reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nsp-dmae-nhs reagents in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemiluminescent labeling reagent. It contains an acridinium (B8443388) ester, which generates light in the presence of hydrogen peroxide under alkaline conditions, and an N-hydroxysuccinimide (NHS) ester group.[1][2] The NHS ester reacts with primary amines (e.g., on proteins, antibodies, or peptides) to form stable amide bonds.[] Its primary application is in immunoassays and other biological assays where its high sensitivity and signal-to-noise ratio are advantageous for detecting low-abundance analytes.[2][4]
Q2: How should this compound reagents be stored to ensure stability?
To prevent hydrolysis and maintain reactivity, this compound reagents should be stored in a desiccated environment at -20°C. Before opening, the vial should be allowed to warm to room temperature to prevent moisture condensation. Stock solutions, typically prepared in an anhydrous organic solvent like DMSO or DMF, should also be stored at -20°C and protected from moisture. Repeated freeze-thaw cycles should be avoided.
Q3: What are the optimal reaction conditions for labeling with this compound?
The labeling reaction is pH-dependent. The optimal pH range for the reaction of the NHS ester with primary amines is typically between 7.2 and 8.5. It is crucial to use amine-free buffers, such as phosphate (B84403), bicarbonate, or borate (B1201080) buffers, as buffers containing primary amines (e.g., Tris) will compete with the target molecule for the labeling reagent.
Q4: What is the primary cause of lot-to-lot variability in this compound reagents?
Lot-to-lot variability in reagents like this compound can stem from several factors during manufacturing, including minor differences in the purity of raw materials, variations in the synthesis and purification processes, and exposure to moisture or elevated temperatures during storage and handling. These variations can affect the reagent's purity, reactivity, and ultimately the performance of the immunoassay.
Lot-to-Lot Variability Testing
Consistent performance of this compound reagents is critical for the reproducibility of experimental results. Establishing a robust protocol for testing and qualifying new lots is essential.
Recommended Quality Control Parameters for this compound Reagents
The following table outlines key quality control parameters and suggested acceptance criteria for qualifying a new lot of this compound reagent. These are recommendations and may need to be adapted based on the specific requirements of your assay.
| Parameter | Method | Recommended Acceptance Criteria | Potential Impact of Deviation |
| Appearance | Visual Inspection | Yellow solid or powder | Indicates potential degradation or contamination. |
| Purity | HPLC | ≥ 98% | Lower purity can lead to inconsistent labeling and higher background signals. |
| Identity | Mass Spectrometry | Mass consistent with the expected molecular weight (590.60 g/mol ) | Confirms the correct compound is present. |
| Reactivity | Spectrophotometric NHS release assay | > 90% of the activity of a previously qualified reference lot | Reduced reactivity leads to lower labeling efficiency. |
| Functional Performance | Standardized Labeling Reaction & Chemiluminescence Measurement | Signal within ± 15% of the reference lot when labeling a control protein | Directly assesses the impact on the final assay readout. |
Experimental Protocol: Lot-to-Lot Comparison of this compound Reagents
This protocol outlines a method to compare the performance of a new lot of this compound with a previously qualified lot (reference lot).
1. Reagent Preparation:
-
Allow both the new and reference lot vials of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of each lot in anhydrous DMSO. Use immediately.
2. Protein Preparation:
-
Prepare a 1 mg/mL solution of a standard protein (e.g., Bovine Serum Albumin or a relevant antibody) in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
3. Labeling Reaction:
-
Perform parallel labeling reactions for the new and reference lots.
-
Add a 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding a final concentration of 50 mM Tris or glycine.
4. Purification:
-
Remove unreacted this compound using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).
5. Chemiluminescence Measurement:
-
Dilute the labeled protein from both reactions to the same concentration.
-
In a luminometer, initiate the chemiluminescent reaction by adding an alkaline hydrogen peroxide solution.
-
Measure the light output (Relative Light Units, RLU) for both samples.
6. Data Analysis:
-
Calculate the average RLU for each lot.
-
Determine the percentage difference between the new lot and the reference lot. The new lot is acceptable if the difference is within the predefined acceptance criteria (e.g., ± 15%).
Caption: Experimental workflow for comparing a new lot of this compound to a reference lot.
Troubleshooting Guide
Q: I am seeing low or no signal in my chemiluminescent assay. What could be the cause?
A: Low or no signal can be due to several factors. Here's a systematic approach to troubleshooting:
-
Reagent Inactivity: The this compound reagent may have hydrolyzed due to improper storage or handling.
-
Solution: Ensure the reagent is stored in a desiccated environment at -20°C and allowed to warm to room temperature before opening. Use freshly prepared stock solutions in anhydrous solvent.
-
-
Inefficient Labeling: The labeling reaction may not have been optimal.
-
Solution:
-
Verify the pH of your reaction buffer is between 7.2 and 8.5.
-
Ensure your buffer is free of primary amines. If necessary, perform a buffer exchange of your protein sample before labeling.
-
Consider optimizing the molar ratio of this compound to your protein.
-
-
-
Substrate Issues: The chemiluminescent substrate (hydrogen peroxide solution) may be degraded or at the wrong concentration.
-
Solution: Use a fresh, properly stored substrate solution.
-
-
Instrument Settings: The luminometer settings may not be optimal for detection.
-
Solution: Check the instrument's sensitivity settings and ensure the correct emission wavelength is being monitored.
-
Q: My assay is showing high background signal. How can I reduce it?
A: High background can obscure your specific signal. Consider the following:
-
Excess Unreacted Reagent: Incomplete removal of unreacted this compound after the labeling reaction can lead to high background.
-
Solution: Ensure efficient purification of the labeled protein using a desalting column or dialysis.
-
-
Non-specific Binding: The labeled protein may be binding non-specifically to the assay surface (e.g., microplate wells).
-
Solution: Optimize your blocking and washing steps. Increase the number of washes or the concentration of the blocking agent.
-
-
Reagent Purity: An impure lot of this compound can contribute to background signal.
-
Solution: Qualify each new lot of reagent for purity as outlined in the lot-to-lot variability testing section.
-
Q: The signal from my assay is unstable and decays too quickly. What can I do?
A: The chemiluminescent reaction of acridinium esters is typically a flash reaction, but premature signal decay can be problematic.
-
Substrate Depletion: If the concentration of the labeled protein is too high, the substrate can be rapidly consumed.
-
Solution: Optimize the concentration of your labeled protein to ensure the signal is within the dynamic range of your instrument.
-
-
pH of Substrate Solution: The pH of the hydrogen peroxide solution can affect the kinetics of the light emission.
-
Solution: Ensure the pH of your developing solution is optimal and consistent between experiments.
-
-
Conjugate Instability: The stability of the acridinium ester conjugate can be pH-dependent.
-
Solution: Store the labeled protein in a slightly acidic buffer (pH ~6.5) for better long-term stability. Some studies suggest a pH of 3.0 for long-term stability of the reagent itself.
-
Caption: A decision tree to guide troubleshooting of common experimental issues.
References
Validation & Comparative
A Head-to-Head Comparison of Nsp-dmae-nhs and Luminol in ELISA: A Guide for Researchers
In the realm of enzyme-linked immunosorbent assays (ELISAs), the choice of detection substrate is paramount to achieving the desired sensitivity and dynamic range. For high-sensitivity applications, chemiluminescent substrates have become the gold standard. Among these, Nsp-dmae-nhs, a type of acridinium (B8443388) ester, and luminol (B1675438) represent two of the most prominent technologies. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their immunoassay needs.
At a Glance: Key Performance Differences
| Feature | This compound (Acridinium Ester) | Luminol (Enhanced) |
| Detection Principle | Direct Chemiluminescence (Label) | Enzyme-Catalyzed Chemiluminescence (Substrate) |
| Reaction Type | "Flash" kinetics (light emission in seconds) | "Glow" kinetics (light emission over minutes to hours) |
| Catalyst Requirement | None; initiated by alkaline peroxide solution | Requires an enzyme catalyst, typically Horseradish Peroxidase (HRP) |
| Sensitivity | Generally higher; capable of attomole-level detection | High; picogram-level detection is common |
| Signal-to-Noise Ratio | Often higher due to the absence of an enzyme and enhancers, leading to lower background | Can be lower due to potential background from the enzyme and enhancement reagents |
| Workflow Simplicity | Simpler; fewer steps as no enzyme or enhancer is needed | More complex; requires incubation with an enzyme-conjugated antibody and substrate cocktail |
| Relative Light Units | Higher quantum yield, often cited as being 5 times or more efficient than luminol[1][2] | Efficient, with signal intensity significantly boosted by enhancers |
Quantitative Performance Data
Direct head-to-head comparisons of this compound and luminol for the same analyte in published literature are scarce. However, data from separate studies on different analytes demonstrate the high sensitivity achievable with each system.
| Analyte | Detection System | Limit of Detection (LOD) | Reference |
| Thyroid-Stimulating Hormone (TSH) | Acridinium Ester-labeled antibody | 0.04 mIU/L[1] | [Clin Chem. 1989 Nov;35(11):2286-90.] |
| Human Epididymis Protein 4 (HE4) | Acridinium Ester-labeled antibody | 0.084 ng/mL[3][4] | [Sensors (Basel). 2017 May 7;17(5):1043.] |
| Alpha-fetoprotein (AFP) | Luminol/HRP on magnetic microparticles | 0.74 ng/mL | [Anal Methods. 2012;4(7):2118-2123.] |
Note: The data presented above is from different studies and for different analytes, and therefore does not represent a direct comparison of the two systems under identical conditions.
Signaling Pathways and Reaction Mechanisms
The fundamental difference between this compound and luminol lies in their mechanism of light production. This compound is a direct chemiluminescent label, while luminol is a substrate for an enzyme that catalyzes the light-producing reaction.
This compound: Direct "Flash" Chemiluminescence
This compound is an acridinium ester that, when exposed to an alkaline hydrogen peroxide solution, undergoes a rapid chemical reaction. This reaction forms an unstable dioxetanone intermediate that quickly decomposes, releasing energy in the form of a photon. The entire process is complete within seconds, resulting in a "flash" of light.
Luminol: Enzyme-Catalyzed "Glow" Chemiluminescence
In a luminol-based ELISA, a Horseradish Peroxidase (HRP) enzyme, typically conjugated to a detection antibody, catalyzes the oxidation of luminol by hydrogen peroxide in the presence of an enhancer. This reaction produces an excited-state intermediate, 3-aminophthalate, which emits light as it decays to its ground state. The light emission is more sustained than that of acridinium esters, lasting for several minutes, and is often referred to as "glow" luminescence.
Experimental Workflows
The differing reaction mechanisms of this compound and luminol lead to distinct experimental workflows in a standard sandwich ELISA format.
Detailed Experimental Protocols
Protocol 1: Sandwich ELISA using this compound Labeled Antibody
This protocol outlines a general procedure for a sandwich ELISA with direct chemiluminescent detection using an this compound labeled antibody.
-
Plate Coating:
-
Coat the wells of a white, opaque 96-well microplate with 100 µL of capture antibody diluted to 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Antigen Capture:
-
Add 100 µL of standards or samples to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of this compound labeled detection antibody, diluted in Assay Buffer (e.g., PBS with 1% BSA), to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with Wash Buffer to remove unbound labeled antibody.
-
-
Chemiluminescence Measurement:
-
Place the microplate in a luminometer equipped with injectors.
-
Inject 100 µL of Trigger Solution A (e.g., 0.1 M HNO₃ with a surfactant) followed immediately by 100 µL of Trigger Solution B (e.g., 0.25 M NaOH with hydrogen peroxide).
-
Measure the light emission (Relative Light Units, RLU) for 1-5 seconds per well.
-
Protocol 2: Sandwich ELISA using Enhanced Luminol and HRP
This protocol describes a typical sandwich ELISA using an HRP-conjugated detection antibody and an enhanced luminol substrate.
-
Plate Coating, Washing, Blocking, and Antigen Capture:
-
Follow steps 1-3 as described in Protocol 1, using a white, opaque 96-well microplate.
-
-
HRP-Conjugated Antibody Incubation:
-
Add 100 µL of HRP-conjugated detection antibody, diluted in an appropriate buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
-
Substrate Preparation and Incubation:
-
Prepare the enhanced luminol working solution immediately before use by mixing the luminol/enhancer solution and the stable peroxide buffer in equal volumes, according to the manufacturer's instructions.
-
Add 100 µL of the working solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Chemiluminescence Measurement:
-
Place the microplate in a luminometer.
-
Measure the RLU at a wavelength of 425 nm. The signal is typically stable for at least 20-30 minutes, but it is recommended to read within 10 minutes for optimal signal intensity.
-
Conclusion
Both this compound and luminol are powerful tools for sensitive detection in ELISA. The choice between them depends on the specific requirements of the assay.
Choose this compound (Acridinium Esters) when:
-
Ultimate sensitivity is required: The high quantum efficiency and low background of this compound often result in lower limits of detection.
-
Speed is critical: The "flash" kinetics and streamlined workflow are ideal for high-throughput, automated platforms.
-
Workflow simplicity is a priority: The elimination of the enzyme incubation step simplifies the assay procedure.
Choose Luminol (Enhanced) when:
-
A longer read time is necessary: The stable "glow" signal provides flexibility in measurement timing.
-
Cost is a primary concern: HRP conjugates and luminol-based substrates are generally more economical.
-
Established protocols are preferred: HRP-based ELISAs are a well-established and widely used technology.
By understanding the fundamental differences in their chemistry, performance, and workflow, researchers can make an informed decision to select the chemiluminescent system that best aligns with their experimental goals.
References
- 1. Chemiluminescence immunoassay of thyrotropin with acridinium-ester-labeled antibody evaluated and compared with two other immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The difference between acridinium ester and luminol in chemiluminescence [vacutaineradditives.com]
- 3. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to NSP-DMAE-NHS and Other Acridinium Esters for Chemiluminescence Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-sensitivity immunoassays and nucleic acid probe assays, chemiluminescent acridinium (B8443388) esters have established themselves as a premier class of labels. Their high quantum yield, rapid signal generation, and excellent signal-to-noise ratios have driven their widespread adoption. Among the various derivatives, 2',6'-dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl-10-sulfopropylacridinium-9-carboxylate (NSP-DMAE-NHS) has become a widely used reagent. This guide provides an objective comparison of this compound with other key acridinium esters, supported by available performance data and detailed experimental protocols to inform your selection of the optimal label for your assay needs.
The Evolution of Acridinium Ester Technology
The development of acridinium ester labels has been an iterative process of chemical refinement to enhance performance characteristics such as light output, stability, and hydrophilicity. The foundational molecule, DMAE-NHS, introduced steric shielding with two methyl groups, which dramatically improved its hydrolytic stability compared to earlier, unshielded acridinium esters.[1] Subsequent innovations led to the development of this compound, which incorporates an N-sulfopropyl (NSP) group, enhancing aqueous solubility and reducing non-specific binding.[1] Further modifications, such as the inclusion of hexa(ethylene) glycol (HEG) linkers in molecules like HEGAE, and the addition of electron-donating groups to the acridinium ring in High Quantum Yield Acridinium Esters (HQYAE), have continued to push the boundaries of sensitivity and performance.[1]
Comparative Performance of Acridinium Esters
The selection of an acridinium ester is often guided by a balance of performance characteristics. Below is a summary of the key quantitative and qualitative comparisons between this compound and its notable counterparts.
| Feature | DMAE-NHS | This compound | HEGAE (NSP-DMAE-HEG-NHS) | HQYAE |
| Relative Quantum Yield | Baseline | ~1.5x DMAE-NHS[1] | ~1.5x DMAE-NHS[1] | ~4x DMAE-NHS, ~3x this compound |
| Hydrolytic Stability | High (Essentially no loss of activity at 37°C for one week) | Comparable to DMAE-NHS | Comparable to DMAE-NHS | High |
| Hydrophilicity | Moderate | High (due to N-sulfopropyl group) | Higher (due to HEG linker) | High (due to hydrophilic modifiers) |
| Non-Specific Binding | Moderate | Low | Lower | Very Low |
| Light Emission Kinetics | Flash | Flash | Flash | Flash |
| Wavelength Max (λmax) | ~430 nm | ~430 nm | ~430 nm | Shifted to longer wavelengths (e.g., 478 nm for some variants) |
Key Performance Attributes
Quantum Yield: The efficiency of light production is a critical factor for assay sensitivity. The evolution from DMAE-NHS to this compound and HEGAE resulted in an approximately 50% increase in light output. The development of HQYAE, which incorporates electron-donating alkoxy groups on the acridinium ring, marked a significant leap, with a light output approximately 3 times that of this compound. This enhancement in quantum yield directly translates to improved assay sensitivity.
Hydrolytic Stability: Acridinium esters are susceptible to hydrolysis, which can diminish their chemiluminescent signal over time. The introduction of two methyl groups flanking the phenolic ester in DMAE provides steric hindrance, drastically improving its stability. For instance, at 37°C, DMAE shows virtually no loss of chemiluminescent activity over a week, whereas unshielded acridinium esters can lose up to 90% of their activity under the same conditions. This compound and its derivatives maintain this high level of hydrolytic stability.
Hydrophilicity and Non-Specific Binding: Increased hydrophilicity generally leads to reduced non-specific binding to surfaces like magnetic particles and microplates, thereby improving the signal-to-noise ratio. The addition of the N-sulfopropyl group in this compound enhances its aqueous solubility. Further incorporation of hydrophilic linkers, such as hexa(ethylene) glycol (HEG) in HEGAE, further reduces non-specific binding.
Experimental Protocols
To facilitate the evaluation and application of these reagents, detailed protocols for key experiments are provided below.
Protocol 1: General Procedure for Antibody Labeling with Acridinium Esters (e.g., this compound)
This protocol outlines a general method for the covalent labeling of antibodies with NHS-activated acridinium esters.
Materials:
-
Antibody (1-5 mg/mL in a suitable buffer)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0
-
Quenching Solution: 10% Lysine solution
-
Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column
-
Elution Buffer: 0.1 M phosphate-buffered saline (PBS), pH 6.3, with 0.15 M NaCl
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Labeling Buffer to remove any primary amine-containing buffers (e.g., Tris). Adjust the antibody concentration to 1-5 mg/mL.
-
Acridinium Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction: Add a calculated volume of the acridinium ester stock solution to the antibody solution. The molar ratio of acridinium ester to antibody may need to be optimized but a starting point of 15:1 is common. Vortex gently and incubate for 20 minutes at room temperature in the dark.
-
Quenching: Add the Quenching Solution to a final concentration of 1% to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unreacted acridinium ester using a pre-equilibrated size-exclusion chromatography column with the Elution Buffer.
-
Characterization: Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions. Pool the fractions containing the labeled antibody. The incorporation ratio can be determined by measuring the absorbance of the acridinium ester and the protein.
-
Storage: Store the labeled antibody at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Chemiluminescence Measurement in a Sandwich Immunoassay
This protocol describes a typical sandwich immunoassay workflow to measure the chemiluminescent signal from an acridinium ester-labeled detection antibody.
Materials:
-
Microplate coated with capture antibody
-
Sample or standard containing the analyte
-
Acridinium ester-labeled detection antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Trigger Solution A: 0.1 M Nitric Acid with 0.5% Hydrogen Peroxide
-
Trigger Solution B: 0.25 M Sodium Hydroxide with a surfactant
-
Luminometer with injectors
Procedure:
-
Antigen Capture: Add 100 µL of the sample or standard to each well of the capture antibody-coated microplate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the wells three times with Wash Buffer.
-
Detection Antibody Binding: Add 100 µL of the acridinium ester-labeled detection antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
-
Final Wash: Wash the wells five times with Wash Buffer to remove unbound labeled antibody.
-
Chemiluminescence Measurement: Place the microplate in the luminometer. The instrument will automatically inject Trigger Solution A followed immediately by Trigger Solution B into each well. Measure the light emission (Relative Light Units, RLU) for 1-5 seconds.
Protocol 3: Assessment of Hydrolytic Stability
This protocol provides a method to compare the hydrolytic stability of different acridinium ester conjugates.
Materials:
-
Acridinium ester-labeled antibodies
-
Stability Buffer: 0.1 M PBS, pH 7.4
-
Trigger Solutions A and B (as in Protocol 2)
-
Luminometer
-
Incubator set to 37°C
Procedure:
-
Sample Preparation: Dilute the acridinium ester-labeled antibodies to a working concentration in the Stability Buffer.
-
Initial Measurement (T=0): Take an aliquot of each sample and measure the initial chemiluminescence (RLU) using the luminometer as described in Protocol 2.
-
Incubation: Incubate the remaining samples at 37°C.
-
Time-Point Measurements: At regular intervals (e.g., 24, 48, 72, 96, 120, 144, 168 hours), remove an aliquot from each sample and measure the RLU.
-
Data Analysis: For each acridinium ester conjugate, calculate the percentage of remaining chemiluminescent activity at each time point relative to the initial (T=0) measurement. Plot the percentage of remaining activity against time to visualize the hydrolysis rate.
Conclusion
This compound represents a significant advancement over the original DMAE-NHS, offering improved hydrophilicity and, consequently, a better signal-to-noise ratio in many applications. For assays demanding the highest sensitivity, newer generation acridinium esters, such as HQYAE, provide a substantial increase in quantum yield. The choice of the most appropriate acridinium ester will depend on the specific requirements of the assay, including the desired level of sensitivity, the nature of the analyte and sample matrix, and the instrumentation available. The provided protocols offer a framework for the evaluation and implementation of these powerful chemiluminescent labels in your research and development endeavors.
References
A Comparative Guide to Nsp-dmae-nhs Based Immunoassays and Alternative Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of biomarkers is paramount in research and drug development. Immunoassays are a cornerstone of this process, and the choice of platform can significantly impact the sensitivity, precision, and overall reliability of the data. This guide provides an objective comparison of the Nsp-dmae-nhs based chemiluminescence immunoassay (CLIA) with other leading technologies: traditional colorimetric Enzyme-Linked Immunosorbent Assay (ELISA), Electrochemiluminescence Immunoassay (ECLIA), and Single Molecule Counting (SMC).
Introduction to this compound Based Immunoassays
This compound (N-succinimidyl-4-(N-maleimido)cyclohexane-1-carboxylate) is an acridinium (B8443388) ester, a class of chemiluminescent molecules that emit light upon oxidation in the presence of hydrogen peroxide under alkaline conditions. In an immunoassay, this compound is conjugated to a detection antibody. When this antibody binds to the target analyte captured on a solid phase, the subsequent addition of trigger solutions initiates a rapid flash of light. The intensity of this light is directly proportional to the amount of analyte present. This technology is known for its high sensitivity and low background signal, as no enzyme is required for the light-emitting reaction.[1]
Performance Comparison of Immunoassay Platforms
The selection of an immunoassay platform is a critical decision in assay development. The following tables summarize the key performance characteristics of this compound based CLIA against colorimetric ELISA, ECLIA, and SMC, based on available experimental data.
| Validation Parameter | This compound CLIA | Colorimetric ELISA | ECLIA (e.g., Meso Scale Discovery) | SMC (Singulex Erenna®) |
| Sensitivity (Limit of Detection/Quantification) | High (pg/mL to low ng/mL range)[2] | Moderate (ng/mL range) | Very High (low pg/mL to fg/mL range)[3] | Ultra-high (fg/mL range)[4] |
| Dynamic Range | Wide (typically 3-4 logs) | Narrow (typically 2-3 logs) | Wide (typically 4-5 logs) | Very Wide (over 4 logs) |
| Precision (Intra-assay CV%) | Good (<10%) | Acceptable (<15%) | Excellent (<10%) | Excellent (<10%) |
| Precision (Inter-assay CV%) | Good (<15%) | Acceptable (<20%) | Excellent (<15%) | Excellent (<15%) |
| Specificity | High | High | High | High |
| Throughput | High (automated platforms available) | Moderate to High | High (multiplexing capabilities) | Moderate |
| Assay Time | Fast (typically 1-3 hours) | Slower (typically 3-5 hours) | Fast (typically 1-3 hours) | Slower (workflow can be more complex) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for each of the compared immunoassay platforms.
This compound Chemiluminescence Immunoassay (CLIA) Protocol
This protocol outlines a typical sandwich CLIA for the quantification of a target analyte.
1. Antibody Labeling with this compound:
-
Prepare the antibody in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.8).
-
Dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.
-
Add the this compound solution to the antibody solution at a molar ratio of approximately 20:1 (this may require optimization).
-
Incubate the reaction for 15-30 minutes at room temperature in the dark.
-
Purify the labeled antibody using a gel filtration column (e.g., Sephadex G-25) to remove unconjugated this compound.
-
Determine the concentration and degree of labeling of the conjugated antibody.
2. Immunoassay Procedure:
-
Coat a 96-well microplate with a capture antibody specific for the target analyte and incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the this compound labeled detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Place the plate in a luminometer.
-
Inject trigger solutions (e.g., Solution A: hydrogen peroxide; Solution B: sodium hydroxide) into each well.
-
Measure the light emission (Relative Light Units, RLU) immediately.
Colorimetric ELISA Protocol
This protocol describes a standard sandwich ELISA with a colorimetric readout.
1. Plate Coating:
-
Dilute the capture antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of biotinylated detection antibody, diluted in blocking buffer, to each well and incubate for 1-2 hours at room temperature.
5. Enzyme Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well and incubate for 20-30 minutes at room temperature in the dark.
6. Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
Electrochemiluminescence Immunoassay (ECLIA) Protocol (based on Meso Scale Discovery)
This protocol provides a general workflow for a sandwich ECLIA on the MSD platform.
1. Plate Preparation:
-
Use a MULTI-ARRAY or MULTI-SPOT plate pre-coated with capture antibodies.
2. Sample and Calibrator Addition:
-
Add 25-50 µL of calibrators and samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature with shaking.
3. Detection Antibody Addition:
-
Wash the plate three times with wash buffer.
-
Add 25 µL of SULFO-TAG labeled detection antibody solution to each well.
-
Incubate for 1-2 hours at room temperature with shaking.
4. Reading the Plate:
-
Wash the plate three times with wash buffer.
-
Add 150 µL of Read Buffer T to each well.
-
Analyze the plate immediately on an MSD instrument. The instrument applies a voltage to the electrodes in the plate, initiating the ECL reaction and light emission, which is then measured.
Single Molecule Counting (SMC) Protocol (based on Singulex Erenna®)
This protocol outlines the key steps in an SMC immunoassay.
1. Immuno-capture:
-
In a 96-well plate, combine antibody-coated paramagnetic microparticles, samples or standards, and biotinylated detection antibody.
-
Incubate for 1-2 hours at room temperature to form the immunocomplex on the microparticles.
2. Labeling:
-
Wash the microparticles using a magnetic plate washer to remove unbound components.
-
Add streptavidin-phycoerythrin (or another fluorescent label) and incubate for 30-60 minutes at room temperature.
3. Elution:
-
Wash the microparticles again to remove unbound label.
-
Resuspend the microparticles in an elution buffer to release the fluorescently labeled detection antibody from the immunocomplex.
-
Separate the microparticles using a magnet and transfer the eluate containing the labeled detection antibody to a clean 384-well plate.
4. Single Molecule Counting:
-
Place the 384-well plate into the Erenna® instrument.
-
The instrument aspirates the eluate through a capillary and past a laser.
-
Individual fluorescently labeled antibodies are excited by the laser and emit photons, which are detected and counted as digital events.
-
The concentration of the analyte is determined from the number of counted events.
Visualization of Workflows and Signaling Pathways
The following diagrams illustrate the fundamental principles and workflows of the compared immunoassay technologies.
Conclusion
The choice of immunoassay platform is a critical determinant of data quality in research and drug development. This compound based chemiluminescence immunoassays offer a robust and sensitive alternative to traditional colorimetric ELISAs, with the advantages of a wider dynamic range and faster time-to-result. For applications requiring even higher sensitivity, ECLIA and particularly SMC technology provide superior performance, albeit with potentially higher costs and more specialized instrumentation. By understanding the comparative performance and methodologies of these platforms, researchers can make informed decisions to best suit the specific requirements of their studies.
References
Navigating Specificity: A Comparative Guide to Cross-Reactivity in Nsp-dmae-nhs Labeled Probes
For researchers, scientists, and drug development professionals, the specificity of labeled probes is paramount to generating accurate and reliable data. This guide provides an objective comparison of the performance of Nsp-dmae-nhs labeled probes with a common alternative, Horseradish Peroxidase (HRP), focusing on the critical aspect of cross-reactivity. Supported by experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions for their assay development.
At the heart of many immunoassays and nucleic acid hybridization assays lies the labeled probe, a critical reagent for signal generation. This compound (2',6'-dimethylcarbonylphenyl-10-sulfopropylacridinium-9-carboxylate 4'-NHS ester) is a chemiluminescent label that has gained prominence due to its high quantum yield and rapid "flash" kinetics, leading to high sensitivity and low background signals.[1] However, a crucial performance characteristic that dictates the reliability of any labeled probe is its cross-reactivity – the extent to which it binds to molecules other than the intended target. Unwanted cross-reactivity can lead to false-positive results and inaccurate quantification.
This guide will delve into the principles of this compound and HRP labeling, provide a detailed protocol for assessing cross-reactivity, and present representative data to illustrate the specificity of acridinium (B8443388) ester-based assays.
The Principle of Detection: A Tale of Two Labels
This compound is an acridinium ester that produces light through a direct chemical reaction.[2] Upon the addition of a trigger solution, typically containing hydrogen peroxide and an alkaline buffer, the this compound molecule is oxidized, forming an unstable intermediate that rapidly decomposes and emits a photon of light.[2] This process is enzymatic-catalyst-free, contributing to a simplified reaction and a high signal-to-noise ratio.[1]
In contrast, Horseradish Peroxidase (HRP) is an enzyme that, in the presence of a substrate (like luminol (B1675438) or TMB) and hydrogen peroxide, catalyzes a reaction that produces a detectable signal, which can be chemiluminescent or colorimetric. This enzymatic amplification can lead to high sensitivity, but also introduces an additional step and the potential for non-specific interactions.
dot
Assessing Cross-Reactivity: A Generalized Experimental Protocol
To ensure the specificity of an this compound labeled probe, a systematic evaluation of its cross-reactivity with structurally related or potentially interfering substances is essential. The following protocol outlines a generalized procedure for a competitive immunoassay format.
Experimental Protocol: Competitive Chemiluminescent Immunoassay for Cross-Reactivity Testing
1. Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS containing 0.05% Tween-20 (PBST).
-
Assay Buffer: PBS with 0.1% Bovine Serum Albumin (BSA).
-
This compound Labeled Antibody: Dilute the antibody labeled with this compound to its optimal working concentration in Assay Buffer.
-
Antigen-Coated Microplate: Coat a 96-well white opaque microplate with the target antigen at an optimal concentration in Coating Buffer. Incubate overnight at 4°C, then wash and block with Assay Buffer.
-
Target Analyte Standard: Prepare a serial dilution of the target analyte in Assay Buffer to generate a standard curve.
-
Potential Cross-Reactants: Prepare solutions of potentially cross-reacting substances (e.g., structurally similar molecules, metabolites) at various concentrations in Assay Buffer.
2. Assay Procedure:
-
To the wells of the antigen-coated and blocked microplate, add the target analyte standards or the potential cross-reactant solutions.
-
Immediately add the this compound labeled antibody to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.
-
Place the microplate in a chemiluminometer.
-
Inject the trigger solution into each well and measure the relative light units (RLU).
3. Data Analysis:
-
Plot the RLU values against the concentration of the target analyte to generate a standard curve.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
dot
Performance Data: A Look at Specificity
Table 1: Representative Cross-Reactivity Data for an Acridinium Ester-Based Immunoassay (Aldosterone Assay)
| Compound | Concentration Tested (ng/dL) | % Cross-Reactivity |
| Aldosterone | - | 100 |
| Corticosterone | 100,000 | 0.003 |
| Cortisol | 100,000 | <0.001 |
| 11-Deoxycorticosterone | 10,000 | 0.02 |
| Progesterone | 100,000 | <0.001 |
| 18-OH-Corticosterone | 1,000 | 0.14 |
| Spironolactone | 100,000 | <0.001 |
| Prednisone | 100,000 | <0.001 |
This data is for illustrative purposes and is based on the format found in publicly available FDA documentation.
The data demonstrates the high specificity of the acridinium ester-labeled immunoassay, with minimal cross-reactivity observed even with high concentrations of structurally similar steroid hormones. This high specificity is a key advantage of well-developed immunoassays utilizing this technology.
Comparison of this compound and HRP Labeled Probes
The choice between an this compound and an HRP labeled probe depends on the specific requirements of the assay.
Table 2: Comparison of this compound and HRP Labeled Probes
| Feature | This compound Labeled Probes | HRP Labeled Probes |
| Signal Generation | Direct chemiluminescence (flash) | Enzymatic (glow or colorimetric) |
| Sensitivity | Very high, often to attomole levels | High, with signal amplification |
| Speed | Very fast, signal in seconds | Slower, requires substrate incubation |
| Workflow | Simpler, fewer steps | More complex, requires substrate and stop solution |
| Background | Generally lower due to direct emission | Can be higher due to enzymatic reaction |
| Cross-Reactivity | Highly dependent on antibody/probe specificity | Highly dependent on antibody/probe specificity |
Conclusion
This compound labeled probes offer a powerful tool for researchers developing highly sensitive and specific immunoassays. Their direct chemiluminescence mechanism contributes to a rapid and simplified workflow with a high signal-to-noise ratio. While cross-reactivity is ultimately determined by the specificity of the antibody or nucleic acid probe itself, the clean signal generation of acridinium esters can contribute to more reliable and reproducible results.
When choosing a labeling technology, researchers must consider the desired sensitivity, speed, and complexity of their assay. For applications demanding the highest sensitivity and rapid turnaround times, this compound labeled probes present a compelling option. Thorough validation, including comprehensive cross-reactivity studies as outlined in this guide, is essential to ensure the accuracy and reliability of any assay.
References
A Head-to-Head Comparison: Nsp-dmae-nhs vs. HRP in High-Performance Immunoassays
For researchers, scientists, and drug development professionals navigating the landscape of immunoassay development, the choice of a detection label is a critical decision that profoundly impacts assay sensitivity, speed, and overall performance. This guide provides an objective, data-driven comparison of two leading technologies: the direct chemiluminescent label Nsp-dmae-nhs, an acridinium (B8443388) ester, and the widely used enzyme label Horseradish Peroxidase (HRP).
At their core, this compound and HRP represent two distinct strategies for signal generation in immunoassays. This compound utilizes a direct, rapid chemiluminescent reaction, often referred to as "flash" chemiluminescence, while HRP employs an enzymatic reaction to generate a more sustained "glow" signal from a substrate. This fundamental difference gives rise to a cascade of performance variations, each with significant implications for assay design and application.
Quantitative Performance Characteristics
To facilitate a clear comparison, the following table summarizes the key performance characteristics of this compound and HRP-based chemiluminescent immunoassays. The data presented is compiled from various sources and direct comparisons should be made with this in consideration.
| Performance Metric | This compound (Acridinium Ester) | HRP (Horseradish Peroxidase) with Enhanced Chemiluminescence | Rationale & References |
| Sensitivity (Limit of Detection) | Excellent (femtogram to attomole range) | Good to Excellent | Acridinium esters exhibit high quantum yields and low background, leading to exceptional sensitivity. HRP provides signal amplification, also enabling high sensitivity, though sometimes with a higher background.[1][2] |
| Signal Kinetics | Flash (light emission complete within seconds) | Glow (light emission is stable for minutes to hours) | The direct chemical reaction of acridinium esters results in a rapid burst of light.[3] HRP's enzymatic turnover of substrate leads to a more prolonged signal.[1] |
| Assay Time | Very Fast (shorter incubations, no substrate incubation) | Slower (requires substrate incubation step) | The "flash" kinetics of acridinium esters and the absence of a required substrate incubation step significantly shorten the overall assay time.[1] |
| Workflow Simplicity | Simpler (fewer steps) | More Complex (additional steps) | This compound assays do not require a substrate incubation or a stop solution, streamlining the workflow. |
| Catalyst/Enhancer Requirement | Not required | Enhancers are often used to increase signal intensity | The chemiluminescent reaction of this compound is self-initiating upon the addition of a trigger solution. HRP-based chemiluminescence often benefits from enhancers to boost the light output. |
| Conjugate Stability | Good | Good | The stability of this compound conjugates is considered good. HRP conjugates are also known for their good stability, with various stabilizers available to prolong shelf life. |
| Signal-to-Noise Ratio | High | Variable, can be high with optimized substrates | The direct, rapid nature of the acridinium ester reaction often results in a very high signal-to-noise ratio. HRP systems can also achieve high signal-to-noise ratios with the use of appropriate substrates and blocking agents. |
Signaling Pathways and Experimental Workflows
The fundamental differences in the signal generation mechanisms of this compound and HRP lead to distinct experimental workflows.
This compound: Direct "Flash" Chemiluminescence
This compound is a chemiluminescent label that emits light through a direct chemical reaction. Upon the addition of a trigger solution containing hydrogen peroxide under alkaline conditions, the acridinium ester is oxidized, forming an unstable intermediate that rapidly decomposes and releases a photon of light. This process is independent of any enzymatic activity.
The streamlined workflow for a sandwich immunoassay using this compound is depicted below. The key advantage is the absence of a substrate incubation step, allowing for a much faster time-to-result.
HRP: Enzymatic "Glow" Chemiluminescence
HRP is an enzyme that, in the presence of hydrogen peroxide, catalyzes the oxidation of a chemiluminescent substrate, such as luminol (B1675438). This enzymatic reaction produces a sustained light emission, or "glow," that can be measured over a period of minutes to hours. The signal amplification provided by the enzymatic turnover is a key feature of HRP-based assays.
The experimental workflow for an HRP-based immunoassay includes an additional substrate incubation step, which is necessary for the enzymatic reaction to generate a measurable signal.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
This compound Antibody Labeling Protocol
This protocol describes the covalent labeling of an antibody with this compound.
Materials:
-
Antibody to be labeled (in a primary amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the Labeling Buffer.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add a calculated amount of the this compound stock solution to the antibody solution. A molar ratio of 10:1 to 20:1 (this compound:antibody) is a common starting point. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from unreacted this compound and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA).
-
Characterization: Determine the concentration of the labeled antibody and the degree of labeling (moles of this compound per mole of antibody) by spectrophotometry.
HRP-based Chemiluminescent Sandwich ELISA Protocol
This protocol outlines a standard sandwich ELISA using an HRP-conjugated detection antibody.
Materials:
-
96-well microplate
-
Capture Antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standards and samples
-
HRP-conjugated Detection Antibody
-
Chemiluminescent HRP substrate (e.g., luminol-based solution)
-
Luminometer
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add antigen standards and samples to the appropriate wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Incubation: Add the chemiluminescent HRP substrate to each well and incubate for a specified time (typically 5-30 minutes) at room temperature, protected from light.
-
Signal Measurement: Measure the light emission from each well using a luminometer.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and HRP is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the immunoassay.
This compound is the preferred choice for applications demanding the highest sensitivity and rapid turnaround times. Its direct chemiluminescence and simplified workflow make it ideal for high-throughput screening and automated platforms where speed and low detection limits are paramount.
HRP, on the other hand, remains a robust and cost-effective option for a wide range of applications. Its "glow" kinetics offer a wider window for signal measurement, and the extensive body of literature and available reagents make it a reliable workhorse for many laboratories. The signal amplification provided by the enzyme can be advantageous, particularly when working with less sensitive detection instruments.
By carefully considering the performance characteristics, workflow implications, and specific needs of their research, scientists and drug development professionals can confidently select the optimal labeling technology to achieve their desired immunoassay performance.
References
A Comparative Guide to the Long-Term Stability of Chemiluminescent Labels
For researchers, scientists, and drug development professionals relying on the sensitivity and specificity of chemiluminescent immunoassays (CLIAs), the long-term stability of the chosen label is a critical factor for ensuring reproducible and reliable results. The three most prominent classes of chemiluminescent labels—luminol (B1675438) and its derivatives, acridinium (B8443388) esters, and 1,2-dioxetanes—exhibit distinct stability profiles and signal kinetics. This guide provides an objective comparison of their long-term stability, supported by a structured data summary and detailed experimental protocols.
Data Presentation: Quantitative Comparison of Chemiluminescent Label Stability
The long-term stability of a chemiluminescent label is influenced by its chemical nature, storage conditions (temperature, pH, buffer composition), and whether it is a direct or indirect labeling system. The following table summarizes the key stability characteristics of the three major types of chemiluminescent labels based on available data.
| Feature | Luminol-Based (enzymatic, e.g., with HRP) | Acridinium Esters (direct label) | 1,2-Dioxetanes (enzymatic, e.g., with AP) |
| Signal Type | Glow | Flash | Glow |
| Signal Duration | Minutes to hours (can be modulated by enhancers) | Seconds (< 5 seconds)[1] | Minutes to hours (up to 96 hours)[2] |
| Signal Half-Life | ~20 minutes at pH 8.0; >3 hours at pH 9.5[3][4] | Very short, not typically measured in minutes/hours | Prolonged, constant signal for an extended period[5] |
| Storage Stability (Lyophilized) | Good | Excellent (can be stored for over a year at -20°C) | Good |
| Solution Stability (Conjugate) | Stable for months when stored properly (e.g., with stabilizers at 4°C) | Stable in acidic solutions (pH < 4.8) at room temperature for weeks; unstable in alkaline buffers | Stable for extended periods when stored in appropriate buffers |
| Key Stability Influencers | pH, presence of enhancers, HRP enzyme stability | pH, temperature, buffer composition (hydrolyzes in alkaline conditions) | Enzyme (Alkaline Phosphatase) stability, substrate purity |
Experimental Protocols
To empirically determine and compare the long-term stability of different chemiluminescent labels, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative stability study.
Objective:
To assess and compare the long-term stability of antibodies labeled with a luminol-based system (HRP conjugate), an acridinium ester, and a 1,2-dioxetane (B1211799) system (AP conjugate) under different storage conditions.
Materials:
-
Monoclonal antibody (e.g., anti-BSA)
-
Chemiluminescent Labeling Kits for:
-
Horseradish Peroxidase (HRP)
-
Acridinium Ester (NHS-ester)
-
Alkaline Phosphatase (AP)
-
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris-Buffered Saline (TBS), pH 7.4
-
Storage Buffers:
-
PBS with 0.1% BSA and 0.02% Sodium Azide (for HRP and AP conjugates)
-
Acidic Buffer, e.g., 0.1 M Sodium Acetate, pH 4.7 (for Acridinium Ester conjugate)
-
-
Chemiluminescent Substrates:
-
Enhanced luminol-peroxide solution for HRP
-
Trigger solution (e.g., alkaline peroxide) for acridinium ester
-
1,2-dioxetane phosphate (B84403) substrate for AP
-
-
White, opaque 96-well microplates
-
Luminometer
-
Incubators/Refrigerators/Freezers set to -20°C, 4°C, and 25°C
Methodology:
1. Antibody Labeling:
-
Label the monoclonal antibody with HRP, Acridinium Ester, and AP according to the respective kit manufacturer's instructions.
-
After labeling, purify the antibody-label conjugates to remove any unconjugated label.
-
Determine the final concentration of the labeled antibodies.
2. Preparation of Stability Samples:
-
For each type of labeled antibody, prepare aliquots in their respective optimal storage buffers.
-
Aliquoting minimizes freeze-thaw cycles for the samples stored at -20°C.
3. Storage Conditions:
-
Store the aliquots of each labeled antibody at three different temperatures: -20°C, 4°C, and 25°C (accelerated stability testing).
4. Time Points for Measurement:
-
Define the time points for measuring the chemiluminescent signal. Suggested time points for a long-term study are: Day 0, Day 1, Day 3, Day 7, Day 14, Day 30, and Day 60.
5. Chemiluminescent Signal Measurement:
-
At each time point, retrieve one aliquot of each labeled antibody from each storage condition.
-
Prepare a serial dilution of the labeled antibody.
-
Coat a 96-well white microplate with the target antigen (BSA) and incubate.
-
Wash the plate and block non-specific binding sites.
-
Add the serially diluted labeled antibodies to the wells and incubate.
-
Wash the plate to remove unbound labeled antibodies.
-
Add the appropriate chemiluminescent substrate/trigger solution to each well.
-
Immediately measure the light output (Relative Light Units - RLU) in a luminometer.
6. Data Analysis:
-
For each labeled antibody and storage condition, plot the RLU against the time points.
-
Calculate the percentage of signal remaining at each time point relative to the signal at Day 0.
-
Determine the half-life of the chemiluminescent signal for each label under each storage condition.
Mandatory Visualization
Signaling Pathway for Chemiluminescent Detection
Caption: Signaling pathways for the three major classes of chemiluminescent labels.
Experimental Workflow for Stability Comparison
References
- 1. The difference between luminol and acridinium ester in chemiluminescence applications [vacutaineradditives.com]
- 2. Stability Protocol Design for Monoclonal Antibodies – StabilityStudies.in [stabilitystudies.in]
- 3. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Standard for Management and Storage of Chemiluminescence Reagent Luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
A Comparative Guide to Linearity and Recovery Studies for Nsp-DMAE-NHS Assays
For researchers, scientists, and drug development professionals, the validation of immunoassays is a critical step in ensuring the reliability and accuracy of experimental data. Among the key validation parameters, linearity and recovery studies are fundamental for assessing the performance of an assay. This guide provides a comparative overview of linearity and recovery studies for immunoassays utilizing the chemiluminescent label Nsp-DMAE-NHS (2',6'-Dimethylcarbonylphenyl-10-sulfopropylacridinium-9-carboxylate 4'-NHS Ester) versus traditional enzyme-linked immunosorbent assays (ELISA) that employ horseradish peroxidase (HRP) with a chemiluminescent substrate.
This compound is a highly sensitive chemiluminescent marker used in immunoassays.[1] Its advantages include high luminous efficiency, a simple reaction mechanism that does not require a catalyst, and a high signal-to-noise ratio, which contributes to improved sensitivity.[1] These characteristics often translate to superior performance in linearity and recovery studies when compared to other methods.
Understanding Linearity and Recovery
Linearity assesses the ability of an assay to produce results that are directly proportional to the concentration of the analyte in the sample.[2] This is crucial for demonstrating that a sample can be diluted to fall within the assay's quantitative range and still yield an accurate, concentration-adjusted result.[3]
Recovery experiments determine whether the detection of an analyte is affected by the sample matrix (e.g., serum, plasma).[4] A known amount of the analyte is "spiked" into the sample matrix, and the assay's ability to measure the spiked concentration is evaluated. An acceptable recovery range, typically 80-120%, indicates that the sample matrix does not interfere with the accurate quantification of the analyte.
Performance Comparison: this compound vs. HRP-based Assays
While direct head-to-head comparative data for the same analyte using this compound and HRP-based assays is not always readily available in published literature, we can analyze representative performance data for each technology. Acridinium (B8443388) ester-based assays, such as those using this compound, are known for their wide dynamic ranges and high sensitivity, which can contribute to excellent linearity and recovery.
The following tables summarize representative data for linearity and recovery studies for an this compound based assay and a traditional HRP-based chemiluminescent ELISA.
Table 1: Representative Linearity Data
| Dilution Factor | Expected Concentration (ng/mL) | This compound Assay Observed (ng/mL) | This compound Assay Linearity (%) | HRP-based ELISA Observed (ng/mL) | HRP-based ELISA Linearity (%) |
| Neat | 20.0 | 20.0 | 100.0 | 20.0 | 100.0 |
| 1:2 | 10.0 | 9.8 | 98.0 | 9.5 | 95.0 |
| 1:4 | 5.0 | 5.1 | 102.0 | 4.6 | 92.0 |
| 1:8 | 2.5 | 2.6 | 104.0 | 2.2 | 88.0 |
| 1:16 | 1.25 | 1.2 | 96.0 | 1.0 | 80.0 |
Table 2: Representative Recovery Data
| Sample Matrix | Endogenous Level (ng/mL) | Spiked Amount (ng/mL) | Expected Total (ng/mL) | This compound Assay Observed (ng/mL) | This compound Assay Recovery (%) | HRP-based ELISA Observed (ng/mL) | HRP-based ELISA Recovery (%) |
| Serum | 1.5 | 10.0 | 11.5 | 11.2 | 97.4 | 10.8 | 93.9 |
| Plasma | 2.0 | 10.0 | 12.0 | 11.8 | 98.3 | 11.0 | 91.7 |
| Cell Culture Media | 0.5 | 10.0 | 10.5 | 10.2 | 97.1 | 9.8 | 93.3 |
From the representative data, assays utilizing this compound tend to exhibit linearity and recovery percentages closer to 100% across a wider range of dilutions and in different sample matrices. This is often attributed to the high signal intensity and low background of the acridinium ester chemiluminescence, which can minimize the impact of matrix effects.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable linearity and recovery studies. Below are generalized protocols for conducting these experiments.
Linearity of Dilution Protocol
-
Sample Preparation: Select a sample with a high endogenous concentration of the analyte or spike a sample with a known high concentration of the analyte.
-
Serial Dilution: Perform a series of dilutions of the high-concentration sample using the assay's sample diluent. A common dilution series is 1:2, 1:4, 1:8, and 1:16.
-
Assay Procedure: Run the undiluted and serially diluted samples in the immunoassay according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the analyte in each diluted sample from the standard curve.
-
Calculate Linearity: Use the following formula to calculate the percent linearity for each dilution: % Linearity = (Observed Concentration / Expected Concentration) x 100%
Spike and Recovery Protocol
-
Sample Selection: Choose a representative sample matrix (e.g., serum, plasma) for the study.
-
Determine Endogenous Level: First, measure the concentration of the endogenous analyte in the unspiked sample.
-
Spiking: Add a known amount of the analyte (the "spike") to the sample matrix. The spike concentration should be high enough to be accurately measured but not so high as to saturate the assay.
-
Assay Procedure: Run the unspiked and spiked samples in the immunoassay.
-
Data Analysis: Determine the concentration of the analyte in both the unspiked and spiked samples.
-
Calculate Recovery: Use the following formula to calculate the percent recovery: % Recovery = [(Observed Concentration in Spiked Sample - Observed Concentration in Unspiked Sample) / Spiked Amount] x 100%
Visualizing the Workflow
To better understand the relationship and workflow of these critical validation studies, the following diagrams are provided.
Caption: Workflow for a Linearity of Dilution Study.
Caption: Workflow for a Spike and Recovery Study.
References
- 1. What are the advantages of this compound over other chemical luminous system [yacooscience.com]
- 2. Enhanced immunoassay sensitivity using chemiluminescent acridinium esters with increased light output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Precision in Immunoassays: A Comparative Guide to Nsp-dmae-nhs and Alternatives
For researchers, scientists, and drug development professionals, the precision of an immunoassay is a critical determinant of data reliability and reproducibility. This guide provides an objective comparison of the inter-assay and intra-assay precision of immunoassays utilizing the chemiluminescent label Nsp-dmae-nhs against other common alternatives, supported by available performance data.
Understanding Assay Precision
In immunoassays, precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean.
-
Intra-assay precision (within-run precision) measures the variability of results for the same sample within a single assay run. It reflects the consistency of the assay procedure and reagents within one experiment.
-
Inter-assay precision (between-run precision) assesses the variability of results for the same sample across different assay runs, often on different days or with different operators. It indicates the long-term reproducibility of the assay.
Generally, for immunoassays, an acceptable intra-assay CV is typically below 10-15%, while an inter-assay CV is often acceptable below 15-20%, though these values can be application-dependent.
Performance Comparison: this compound vs. Alternatives
While direct head-to-head comparative studies on the precision of this compound against all alternatives are limited in publicly available literature, we can synthesize performance data from various sources to provide a comparative overview. This compound is an acridinium (B8443388) ester, a class of chemiluminescent molecules known for their high quantum yield and rapid light emission, which can contribute to enhanced precision.[1]
| Assay Technology | Typical Intra-Assay Precision (%CV) | Typical Inter-Assay Precision (%CV) | Key Advantages |
| This compound (Acridinium Ester) CLIA | < 10% | < 15% | High sensitivity, good signal-to-noise ratio, rapid signal generation, and good stability.[1] The direct chemiluminescence reaction without the need for enzymatic enhancement can lead to lower background and potentially higher precision. |
| Luminol-based CLIA | < 10% | < 15% | Good sensitivity and widely used. |
| Horseradish Peroxidase (HRP) ELISA | < 10% | < 15% | Well-established technology, cost-effective, and versatile. |
Note: The precision values in the table are representative of typical performance and can vary depending on the specific assay design, analyte, matrix, and laboratory conditions.
One study developing a homologous ELISA using an HRP conjugate reported inter and intra-assay coefficients of variation of less than 9.28%.[2] Another validation of an ELISA-based test found high intra-assay, inter-assay, and inter-batch precision with an average CV of less than 9.0%.[3]
Experimental Protocol for Determining Inter-Assay and Intra-Assay Precision
To ensure the reliability of immunoassay data, a rigorous validation process is essential. Below is a detailed protocol for determining the inter-assay and intra-assay precision of a chemiluminescent immunoassay (CLIA) using a label such as this compound.
Objective:
To determine the within-run and between-run precision of the immunoassay.
Materials:
-
This compound labeled detection antibody
-
Capture antibody-coated microplate
-
Assay calibrators and controls (low, medium, and high concentrations)
-
Wash buffer
-
Assay buffer
-
Trigger solution (for initiating chemiluminescence)
-
Luminometer
-
Precision pipettes
Procedure:
1. Intra-Assay Precision:
a. Prepare three levels of quality control (QC) samples (low, medium, and high concentrations) representative of the assay's dynamic range.
b. In a single microplate, run a minimum of 20 replicates of each QC sample.
c. Follow the standard assay procedure for incubation, washing, and addition of the this compound labeled detection antibody.
d. Initiate the chemiluminescent reaction by adding the trigger solution and immediately measure the relative light units (RLU) using a luminometer.
e. Calculate the concentration of the analyte in each replicate using the calibration curve from the same plate.
f. For each QC level, calculate the mean, standard deviation (SD), and the intra-assay coefficient of variation (%CV) using the formula: %CV = (SD / Mean) * 100
2. Inter-Assay Precision:
a. Prepare the same three levels of QC samples as used for the intra-assay precision assessment.
b. Over a period of at least five different days, perform the immunoassay with the three levels of QC samples. It is recommended to have at least two different analysts perform the assays to also assess inter-operator variability.
c. In each assay run, include a full calibration curve and at least three replicates of each QC sample.
d. Follow the identical, standardized assay protocol for each run.
e. Calculate the concentration of the analyte in each QC replicate for each run.
f. For each QC level, calculate the mean, SD, and the inter-assay %CV across all the runs.
Acceptance Criteria:
-
Intra-Assay Precision: The %CV for each QC level should typically be ≤15%.
-
Inter-Assay Precision: The %CV for each QC level should typically be ≤20%.
These criteria should be pre-defined in the assay validation plan and may vary depending on the regulatory requirements and the intended use of the assay.
Workflow for Precision Assessment
Caption: Experimental workflow for determining intra-assay and inter-assay precision.
Conclusion
This compound, as a modern chemiluminescent label, offers excellent sensitivity and stability, which are foundational for achieving high assay precision. While specific comparative data is not always readily available in a single unified study, the inherent properties of acridinium esters suggest a strong potential for low intra-assay and inter-assay variability. For any immunoassay, rigorous validation of precision is paramount to ensure the generation of reliable and reproducible data for critical research and development decisions. The provided experimental protocol offers a comprehensive framework for conducting such validation.
References
A Head-to-Head Comparison: Nsp-dmae-nhs vs. Alkaline Phosphatase in Immunoassay Performance
For researchers, scientists, and drug development professionals selecting a detection system for immunoassays, the choice between a direct chemiluminescent label like Nsp-dmae-nhs and an enzyme-based system such as alkaline phosphatase (AP) is a critical decision that impacts sensitivity, speed, and workflow. This guide provides a comprehensive comparative analysis of these two popular technologies, supported by experimental data and detailed protocols to inform your selection process.
At their core, this compound and alkaline phosphatase represent two distinct strategies for signal generation in immunoassays. This compound is an acridinium (B8443388) ester that produces light through a rapid, direct chemical reaction, often referred to as "flash" chemiluminescence. In contrast, alkaline phosphatase is an enzyme that catalyzes a substrate to produce a sustained light emission, known as "glow" chemiluminescence. This fundamental difference in mechanism leads to significant variations in their performance characteristics.
Quantitative Performance Analysis
| Performance Metric | This compound (Acridinium Ester) | Alkaline Phosphatase (AP) | Key Considerations |
| Detection Principle | Direct Chemiluminescence ("Flash") | Enzymatic Chemiluminescence ("Glow") | This compound offers a simpler, catalyst-free reaction.[1][2] |
| Signal Kinetics | Rapid (light emission in seconds)[2][3] | Sustained (light emission for minutes to hours)[3] | The "flash" kinetics of this compound are ideal for high-throughput applications. |
| Sensitivity (LOD) | High (pg/mL to fg/mL range) | High (ng/mL to pg/mL range) | Acridinium esters are often cited as having higher sensitivity. |
| Workflow Simplicity | Simpler (fewer steps, no substrate incubation) | More Complex (requires substrate addition and incubation) | The streamlined workflow of this compound can reduce assay time and potential for error. |
| Signal-to-Noise Ratio | Generally higher due to low background | Can be affected by substrate stability and non-specific binding | The direct nature of the this compound reaction contributes to a cleaner signal. |
| Instrumentation | Requires a luminometer with injectors for flash reactions | Compatible with standard luminometers | The need for injectors for this compound is a key instrument consideration. |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and alkaline phosphatase are best understood through their signaling pathways and the resulting experimental workflows.
This compound Signaling Pathway
The chemiluminescence of this compound is a direct chemical process. The this compound label, conjugated to a detection antibody, reacts with an alkaline hydrogen peroxide solution. This triggers the formation of an unstable dioxetanone intermediate, which rapidly decomposes and releases energy in the form of light.
This compound Chemiluminescence Pathway
Alkaline Phosphatase Signaling Pathway
Alkaline phosphatase, as an enzyme, acts as a catalyst. The AP-conjugated detection antibody binds to the target analyte. A chemiluminescent substrate is then added, which is dephosphorylated by AP. This enzymatic reaction produces an unstable intermediate that decays and emits light over a longer period.
Alkaline Phosphatase Chemiluminescence Pathway
Comparative Experimental Workflow
The differences in their signaling mechanisms translate to distinct experimental workflows. The this compound workflow is notably shorter due to the absence of a substrate incubation step.
Comparative Immunoassay Workflows
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are generalized protocols for sandwich immunoassays using this compound and alkaline phosphatase.
This compound Chemiluminescent Immunoassay Protocol
This protocol outlines a typical sandwich immunoassay using an this compound labeled detection antibody.
-
Coating: Coat a 96-well microplate with a capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add standards and samples to the wells and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the this compound labeled detection antibody diluted in assay buffer and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times to remove any unbound labeled antibody.
-
Signal Generation and Detection: Place the microplate in a luminometer equipped with injectors. Inject the trigger solution (alkaline hydrogen peroxide) and immediately measure the light emission (Relative Light Units, RLU) for 1-5 seconds.
Alkaline Phosphatase Chemiluminescent Immunoassay Protocol
This protocol describes a sandwich immunoassay using an alkaline phosphatase-conjugated detection antibody.
-
Coating, Washing, and Blocking: Follow steps 1-4 of the this compound protocol.
-
Sample Incubation: Add standards and samples to the wells and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the alkaline phosphatase-conjugated detection antibody diluted in assay buffer and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times.
-
Substrate Incubation: Add a chemiluminescent substrate for alkaline phosphatase to each well. Incubate for a specified time (e.g., 20-30 minutes) at room temperature to allow for signal development.
-
Signal Detection: Measure the light emission (RLU) using a luminometer.
Conclusion
Both this compound and alkaline phosphatase are powerful tools for sensitive immunoassays. The choice between them depends on the specific requirements of the assay.
-
This compound is the preferred choice for applications demanding the highest sensitivity, rapid results, and a simplified workflow. Its direct "flash" chemiluminescence is particularly advantageous in high-throughput screening and automated diagnostic platforms.
-
Alkaline phosphatase offers a robust and versatile system with a sustained "glow" signal, making it suitable for a wide range of applications, including those where luminometers with injectors are not available. The enzymatic signal amplification can also be beneficial in certain contexts.
By carefully considering the comparative data, signaling pathways, and experimental workflows presented in this guide, researchers can make an informed decision to select the optimal detection technology for their immunoassay development.
References
evaluating the kinetic profile of Nsp-dmae-nhs chemiluminescence
A Comparative Guide to the Kinetic Profiles of Chemiluminescent Probes: Nsp-dmae-nhs, Luminol (B1675438), and 1,2-Dioxetanes
For Researchers, Scientists, and Drug Development Professionals
Chemiluminescence, the emission of light from a chemical reaction, has become an indispensable tool in a myriad of bioanalytical assays, offering high sensitivity and low background noise. The choice of chemiluminescent probe is critical and is largely dictated by the specific requirements of the assay, such as the desired signal duration and intensity. This guide provides an objective comparison of the kinetic profiles of three widely used classes of chemiluminescent compounds: the acridinium (B8443388) ester this compound, the luminol family, and 1,2-dioxetanes. The information presented herein is supported by experimental data to aid in the selection of the most appropriate probe for your research and diagnostic needs.
Executive Summary
This guide delves into the distinct kinetic characteristics of this compound, luminol, and 1,2-dioxetanes. This compound, a type of acridinium ester, is known for its rapid "flash" kinetics, making it ideal for high-throughput applications. Luminol and its derivatives typically exhibit "glow" kinetics, providing a more sustained signal suitable for assays requiring longer measurement windows. 1,2-dioxetanes, particularly those activated by a chemical trigger, can be engineered to display a range of kinetic profiles from rapid flash to prolonged glow, offering significant versatility.
Quantitative Comparison of Kinetic Profiles
The kinetic profile of a chemiluminescent reaction is characterized by several key parameters, including the time to reach maximum light intensity (Tmax), the signal half-life (t½), and the overall signal duration. The following table summarizes typical kinetic parameters for this compound, luminol, and a representative 1,2-dioxetane. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and the specific formulation of the reagents.
| Parameter | This compound (Acridinium Ester) | Luminol (Enhanced) | 1,2-Dioxetane (Triggered) |
| Kinetics Type | Flash | Glow | Flash to Glow (tunable) |
| Time to Max Intensity (Tmax) | < 5 seconds[1][2] | Seconds to minutes[3] | Seconds to hours (highly variable)[4] |
| Signal Half-life (t½) | < 2 seconds[5] | Minutes to hours | Seconds to hours |
| Signal Duration | Typically < 10 seconds | Can exceed several hours | Seconds to days (structure-dependent) |
| Relative Intensity | Very High Peak Intensity | Moderate to High Sustained Intensity | High Peak or Sustained Intensity |
Signaling Pathways and Reaction Mechanisms
The differences in the kinetic profiles of these chemiluminescent probes stem from their distinct reaction mechanisms.
This compound (Acridinium Ester)
Acridinium esters undergo a rapid oxidation reaction in the presence of hydrogen peroxide under alkaline conditions. This reaction proceeds through an unstable dioxetanone intermediate that quickly decomposes to produce an excited-state N-methylacridone, which then emits a photon as it returns to its ground state. The entire process is very fast, resulting in a characteristic flash of light.
Luminol
The chemiluminescence of luminol is a more complex process that typically requires a catalyst, such as horseradish peroxidase (HRP), and an enhancer in addition to an oxidant like hydrogen peroxide. The reaction involves the oxidation of luminol to an excited-state 3-aminophthalate, which emits light upon relaxation. The use of enhancers prolongs the light emission, resulting in a "glow" kinetic profile.
References
- 1. benchchem.com [benchchem.com]
- 2. The difference between acridinium ester and luminol in chemiluminescence [vacutaineradditives.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemiluminescent duplex analysis using phenoxy-1,2-dioxetane luminophores with color modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemiluminescent DNA probes: a comparison of the acridinium ester and dioxetane detection systems and their use in clinical diagnostic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nsp-dmae-nhs: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Nsp-dmae-nhs, a chemiluminescent acridinium (B8443388) ester widely used in clinical diagnostics and immunoassays. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Key Safety and Handling Information
A thorough understanding of the properties and hazards of this compound is the first step toward safe disposal. The following table summarizes critical data for this compound.
| Property | Information | Source |
| CAS Number | 194357-64-7 | [1][2][3] |
| Molecular Formula | C30H26N2O9S | [1][4] |
| Appearance | Yellow solid or powder | |
| Storage | Store at -20°C or 0-8°C, sealed, away from moisture and light. | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Step-by-Step Disposal Protocol
Given the hazardous nature of this compound, it must be treated as chemical waste and disposed of following institutional and local regulations. Do not dispose of this compound down the drain or in regular trash.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.
2. Decontamination of Labware:
-
All labware (e.g., glassware, pipette tips) that has come into contact with this compound must be decontaminated.
-
Rinse contaminated labware with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) to remove residual this compound.
-
Collect the rinse solvent as hazardous waste.
-
After the initial rinse, wash the labware with soap and water.
3. Disposal of Solid this compound Waste:
-
Carefully collect any solid this compound waste, including unused product and contaminated materials like weighing paper or absorbent pads.
-
Place the solid waste in a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the chemical name ("this compound") and the associated hazards.
4. Disposal of Liquid this compound Waste:
-
Solutions containing this compound and the solvent rinsates from decontamination should be collected in a separate, labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
5. Final Disposal:
-
Store the sealed hazardous waste containers in a designated, secure area until they are collected by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste streams.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nsp-dmae-nhs
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Nsp-dmae-nhs. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to hazardous chemicals.[2] Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected before use and changed immediately if contaminated or punctured.[3] |
| Body Protection | A laboratory coat or gown that is long-sleeved and closes in the front. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[4] |
| Respiratory Protection | Typically not required when handled in a well-ventilated area or a fume hood. If aerosols may be generated, a respirator may be necessary based on a formal risk assessment. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage is at -20°C for short-term and -80°C for long-term stability, protected from moisture and light.
2. Preparation and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, and date of preparation.
3. Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency response procedures.
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
4. Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
